2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Description
BenchChem offers high-quality 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1638771-14-8 |
|---|---|
Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) |
InChI Key |
OXMHRPRINWEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)F |
Origin of Product |
United States |
what is the chemical structure of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
An In-Depth Technical Guide to 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Core Scaffold for Kinase Inhibitor Development
Abstract
This technical guide provides a comprehensive overview of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol. The primary focus of this document is to elucidate the compound's critical role as a molecular scaffold, particularly in the design of targeted cancer therapeutics such as Fibroblast Growth Factor Receptor (FGFR) inhibitors. The narrative synthesizes structural analysis, mechanistic insights, and practical experimental considerations, offering researchers and drug development professionals a robust resource for leveraging this valuable chemical entity.
Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Core
In the landscape of drug discovery, particularly in oncology, the pursuit of selective kinase inhibitors remains a paramount objective. The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged" structure, a molecular framework that demonstrates a recurring ability to bind to key biological targets.[1][2] Its fused bicyclic system provides a rigid and geometrically defined orientation for substituents, making it an ideal starting point for developing potent and selective inhibitors. Derivatives of this core are particularly effective as kinase inhibitors, which function by blocking the action of enzymes that drive cancer cell proliferation and survival.[1][2]
The subject of this guide, 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, is not merely an academic curiosity but a strategic building block in the synthesis of next-generation therapeutics.[3] Its specific halogenation pattern—a bromine atom at the 2-position and a fluorine atom at the 7-position—is a deliberate design choice. The bromine atom often serves as a chemical handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments to explore the target's binding pocket.[4] Concurrently, the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like lipophilicity, all of which are critical for transforming a lead compound into a viable drug candidate.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of all subsequent experimental design. 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a solid material, typically appearing as an off-white to brown powder under standard conditions.[5]
Chemical Structure Diagram
The diagram below illustrates the atomic connectivity and arrangement of the title compound. The structure is characterized by a fused pyrrole and pyrazine ring system.
Caption: Chemical structure of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
Data Summary
The key identifiers and properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | [3] |
| CAS Number | 1638771-14-8 | [3] |
| Molecular Formula | C₆H₃BrFN₃ | [3] |
| Molecular Weight | 216.01 g/mol | [3] |
| Canonical SMILES | C1=C(C2=NC(=CN=C2N1)Br)F | [3] |
| InChI | InChI=1S/C6H3BrFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | [3] |
| InChI Key | OXMHRPRINWEXDQ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The general strategy involves the construction of the core heterocyclic system followed by selective halogenation.[3]
Synthetic Workflow Overview
The following diagram outlines a representative synthetic pathway. The choice of a precursor already containing the fluorine atom is often a more efficient strategy than attempting a late-stage fluorination, which can be challenging on electron-deficient heterocyclic systems. Bromination is then achieved using an electrophilic bromine source.
Caption: A typical workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should always perform their own risk assessment and optimization.
Objective: To synthesize 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine via electrophilic bromination.
Materials:
-
7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 7-fluoro-5H-pyrrolo[2,3-b]pyrazine, in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and minimize the formation of di-brominated or other side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly pouring the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate. Trustworthiness Note: The aqueous wash is a self-validating step; it removes the highly polar DMF solvent and any water-soluble byproducts, ensuring a cleaner crude product for purification.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
Application in Drug Discovery: Targeting FGFR
The primary application of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is as an intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3] Aberrant FGFR signaling is a known driver in various cancers, making it a compelling therapeutic target.[2][6]
Mechanism of Action
FGFRs are receptor tyrosine kinases. Upon binding their ligand (FGF), they dimerize and auto-phosphorylate, initiating a cascade of downstream signaling that promotes cell growth and proliferation. Many inhibitors function by competing with adenosine triphosphate (ATP) at the kinase's catalytic site. The pyrrolo[2,3-b]pyrazine core is adept at forming key hydrogen bonds within this ATP-binding pocket.[3]
Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyrazine-based drug.
By occupying the ATP-binding site, inhibitors derived from 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine prevent the phosphorylation event, effectively shutting down the oncogenic signaling cascade and halting tumor growth. The bromine at position 2 is typically replaced via a coupling reaction to attach a larger chemical group that provides additional, crucial interactions within the receptor, thereby enhancing both potency and selectivity.
Safety, Handling, and Storage
As with any halogenated organic compound, appropriate safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[5]
-
Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7]
Conclusion and Future Outlook
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is more than just a chemical; it is a key enabler in the rational design of targeted therapies. Its well-defined structure, coupled with the strategic placement of functional handles (bromine) and modulating atoms (fluorine), provides medicinal chemists with a powerful platform for developing novel kinase inhibitors. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for treating cancer and other diseases driven by aberrant kinase activity. Future work will likely focus on developing even more efficient and stereoselective synthetic routes and exploring novel substitutions at the bromine position to target other kinase families or overcome clinical resistance.
References
- EvitaChem. (n.d.). 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
- ACS Publications. (2025, September 8). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.
- Merck (Sigma-Aldrich). (n.d.). 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.
- Fluorochem. (n.d.). 2-BROMO-7-METHYL-5H-PYRROLO[2,3-B]PYRAZINE.
- Fluorochem. (n.d.). 2-BROMO-7-CHLORO-5H-PYRROLO[2,3-B]PYRAZINE.
- Appchem. (n.d.). 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine.
- ResearchGate. (2021, September 17). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- Jiang, A., et al. (2018, March 19). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
- Merck (Sigma-Aldrich). (n.d.). 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.
- ChemScene. (n.d.). 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.
- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
- National Center for Biotechnology Information. (2018, March 19). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | 1185428-32-3 [sigmaaldrich.com]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine exact mass and molecular weight
An in-depth technical analysis and laboratory guide for the utilization of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in advanced pharmaceutical synthesis.
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the architectural precision of small-molecule kinase inhibitors dictates their clinical efficacy. 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) has emerged as a privileged, high-value heterocyclic building block[1]. As a Senior Application Scientist, I frequently leverage this scaffold as a bioisostere for the adenine purine ring. It is specifically engineered to anchor into the ATP-binding pocket of receptor tyrosine kinases (such as FGFR and c-Met) and non-receptor kinases (such as JAK3)[2].
This whitepaper dissects the physicochemical properties, structural rationale, and step-by-step synthetic methodologies required to effectively deploy this molecule in drug discovery campaigns.
Physicochemical Profiling & Isotopic Signatures
Before deploying this building block in high-throughput synthesis, establishing its exact mass and isotopic signature is critical for downstream liquid chromatography-mass spectrometry (LC-MS) validation.
The core chemical formula is C6H3BrFN3 . Because bromine exists in nature as two stable isotopes— 79 Br (50.69%) and 81 Br (49.31%)—the molecule exhibits a highly diagnostic 1:1 isotopic doublet in mass spectrometry.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value |
| Chemical Name | 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
| CAS Registry Number | 1638771-14-8 |
| Molecular Formula | C6H3BrFN3 |
| Molecular Weight | 216.01 g/mol |
| Monoisotopic Exact Mass | 214.9494 Da |
| LC-MS [M+H]+ ( 79 Br) | 215.9572 m/z |
| LC-MS [M+H]+ ( 81 Br) | 217.9552 m/z |
| Hydrogen Bond Donors | 1 (Pyrrole N5-H) |
| Hydrogen Bond Acceptors | 3 (Pyrazine N1, N4, Fluoro) |
Data supported by structural calculations and commercial chemical profiling[3].
Structural Rationale in Kinase Drug Design
The selection of the 5H-pyrrolo[2,3-b]pyrazine core over traditional pyrazolo-pyridines is a deliberate structural choice designed to maximize kinase hinge-binding affinity[4].
-
Hinge-Binding Motif: The pyrrole nitrogen (N5) acts as a potent hydrogen-bond donor, while the adjacent pyrazine nitrogen (N4) serves as a hydrogen-bond acceptor. Together, they form a bidentate interaction with the backbone amide residues of the kinase hinge region (e.g., Ala564 in FGFR1)[4].
-
C7-Fluoro Causality: The introduction of a fluorine atom at the C7 position serves a dual purpose. First, its strong electron-withdrawing nature lowers the pKa of the adjacent pyrrole N5-H, strengthening its hydrogen-bond donor capacity. Second, it blocks cytochrome P450-mediated metabolic oxidation at the electron-rich pyrrole ring, significantly enhancing the pharmacokinetic half-life[2].
-
C2-Bromo Vector: The bromine atom at the C2 position is positioned precisely to project outward toward the hydrophobic pocket II of the kinase, serving as the primary synthetic handle for transition-metal-catalyzed cross-coupling[2].
Fig 1: Pharmacophore mapping of 5H-pyrrolo[2,3-b]pyrazine binding to the kinase hinge region.
Synthetic Utility: C2-Functionalization Workflow
To elaborate this building block into a mature active pharmaceutical ingredient (API), the C2-bromo position is typically subjected to a Suzuki-Miyaura cross-coupling. The following protocol is a self-validating system designed to mitigate the inherent challenges of coupling electron-deficient heteroaryl halides.
Causality in Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): We utilize Pd(dppf)Cl₂ because its bidentate ligand provides a large bite angle (99°). This accelerates the reductive elimination step, which is often the rate-limiting bottleneck when dealing with electron-deficient pyrazine systems.
-
Degassing: Oxygen readily inserts into the Pd(0) complex, creating peroxo species that deactivate the catalyst and promote homocoupling of the boronic acid. Strict anaerobic technique is mandatory.
Step-by-Step Protocol:
-
Reaction Assembly: To an oven-dried 20 mL microwave vial, add 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol), and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Seal the vial with a PTFE septum. Sparge the solution with ultra-pure N₂ gas for exactly 10 minutes. Self-Validation Check: The solution should transition from a reddish-brown to a deep, homogeneous amber color as the Pd(II) pre-catalyst dissolves.
-
Thermal Activation: Subject the vial to microwave irradiation at 90 °C for 2 hours (or conventional oil bath heating for 4–6 hours).
-
Reaction Quench & Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove precipitated palladium black. Wash the organic filtrate with saturated aqueous NaCl (brine, 2 × 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Fig 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for C2-functionalization.
Analytical Characterization Protocols
To confirm the integrity of the starting material or the success of the cross-coupling, employ the following analytical validation parameters:
-
LC-MS (ESI+): For the unreacted building block, set the mass spectrometer to scan for the characteristic doublet at m/z 215.95 and 217.95. The disappearance of this doublet confirms the consumption of the brominated starting material.
-
1 H NMR (400 MHz, DMSO- d6 ): The pyrrole N5-H proton is highly deshielded due to the adjacent pyrazine ring and the C7-fluorine, appearing as a broad singlet far downfield ( δ 11.8–12.5 ppm). The pyrazine C3-H will appear as a sharp singlet ( δ ~8.6 ppm).
-
19 F NMR (376 MHz, DMSO- d6 ): The C7-fluorine will present as a distinct singlet (or a fine doublet if coupled to the C6 proton) in the region of δ -165.0 to -170.0 ppm, confirming the halogenation state of the pyrrole ring.
Sources
1H and 13C NMR Spectral Data for 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: In-Depth Technical Whitepaper
Introduction & Structural Significance
The 5H-pyrrolo[2,3-b]pyrazine core (often referred to as 4,7-diazaindole) is a privileged scaffold in modern drug discovery, frequently utilized in the development of potent kinase inhibitors for targeted cancer therapies[1]. Specifically, derivatives of this heterocyclic core have been instrumental in the[2], which are critical targets in oncology.
The compound 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine ()[3] serves as a highly functionalized intermediate. The strategic placement of a bromine atom at the C-2 position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[4], while the fluorine atom at C-7 modulates the molecule's lipophilicity, metabolic stability, and binding affinity. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure the integrity of downstream synthetic workflows.
Theoretical Framework: Causality in NMR Chemical Shifts
As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality behind the observed chemical shifts and coupling constants. The electronic environment of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is dictated by the interplay of two fused rings with opposing electronic demands: the electron-deficient pyrazine ring and the electron-rich pyrrole ring.
The Heavy Atom Effect (Bromine at C-2)
In the 13 C NMR spectrum, the C-2 carbon does not appear at the typical highly deshielded resonance expected for a pyrazine carbon. Instead, the bromine atom exerts a pronounced "heavy atom effect" (a relativistic phenomenon). The large electron cloud of the bromine atom increases the diamagnetic shielding tensor of the attached carbon, causing C-2 to shift upfield to approximately 132.5 ppm.
Spin-Spin Scalar Coupling (Fluorine at C-7)
The presence of the 19 F nucleus (spin I=1/2 , 100% natural abundance) profoundly impacts both the 1 H and 13 C spectra through scalar spin-spin coupling:
-
13 C Splitting: The carbon directly attached to fluorine (C-7) exhibits a massive one-bond coupling ( 1JC−F≈245 Hz) due to the strong s-orbital character in the C-F bond[5]. The adjacent carbons (C-6 and C-7a) display two-bond couplings ( 2JC−F≈15−18 Hz), and the meta-bridgehead carbon (C-4a) shows a three-bond coupling ( 3JC−F≈6 Hz).
-
1 H Splitting: The pyrrole proton (H-6) is subject to through-bond coupling with the adjacent fluorine atom, typically appearing as a distinct doublet with a characteristic 3JH−F coupling constant of approximately 2.5 Hz.
Experimental Methodology: Self-Validating NMR Protocol
To ensure absolute data integrity, the following protocol incorporates a self-validating feedback loop. Any deviation from the expected integral sums or coupling patterns immediately flags an impurity or a structural anomaly.
Step 1: Sample Preparation (The Foundation of Resolution)
-
Weighing: Accurately weigh 15.0–20.0 mg of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine into a clean glass vial.
-
Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: DMSO- d6 is selected due to its superior solvating power for polar fused heterocycles. Furthermore, its hydrogen-bonding capability slows the chemical exchange rate of the pyrrole NH proton, allowing it to be observed as a distinct, albeit broad, signal rather than blending into the baseline.
-
-
Transfer: Transfer the homogenous solution to a high-quality, 5 mm borosilicate NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).
Step 2: Instrument Calibration (Self-Validating Tuning)
-
Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6 .
-
Tuning & Matching (ATM): Perform automated tuning and matching for both 1 H and 13 C nuclei to optimize the probe's resonance frequency.
-
Shimming: Execute gradient shimming (Z1-Z5).
-
Self-Validation Check: The lock level must stabilize above 80%, and the full width at half maximum (FWHM) of the TMS signal must be <1.0 Hz. If these parameters are not met, re-shim. Poor shimming will artificially broaden the H-6 signal, obscuring the critical 3JH−F coupling.
-
Step 3: Acquisition Parameters
-
1 H NMR: Utilize a standard 30-degree pulse sequence (zg30). Set Number of Scans (NS) = 16 and Relaxation Delay (D1) = 2.0 s.
-
13 C NMR: Utilize a proton-decoupled 30-degree pulse sequence (zgpg30). Set NS = 1024 and D1 = 2.0 s.
-
Causality: A high number of scans is mandatory for the 13 C acquisition because the signal of the C-7 carbon is split into a doublet by the fluorine atom, effectively halving the signal-to-noise ratio for that specific resonance compared to a singlet.
-
Step 4: Processing and Analysis
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation.
-
Perform manual phase correction (zero-order and first-order) and baseline correction.
-
Self-Validation Check: The 1 H integral values must sum exactly to 2 protons in the aromatic region (H-3, H-6), plus 1 exchangeable proton (NH). The 13 C spectrum must exhibit exactly 6 distinct carbon environments, with 4 of them showing characteristic C-F splitting.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the title compound in DMSO- d6 .
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale |
| H-5 | 12.80 | Broad Singlet (br s) | 1H | - | Pyrrole NH; highly deshielded, slow exchange in DMSO. |
| H-3 | 8.35 | Singlet (s) | 1H | - | Pyrazine CH; deshielded by adjacent N-4 and ring anisotropy. |
| H-6 | 7.75 | Doublet (d) | 1H | 3JH−F=2.5 | Pyrrole CH; scalar coupling to adjacent 19 F at C-7. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Carbon Type | Assignment Rationale |
| C-3 | 145.5 | Singlet (s) | - | CH | Pyrazine carbon; highly deshielded by N-4. |
| C-7 | 142.0 | Doublet (d) | 1JC−F=245.0 | C-F | Direct attachment to Fluorine; massive one-bond coupling. |
| C-4a | 140.2 | Doublet (d) | 3JC−F=6.0 | C (Bridge) | Bridgehead carbon; three-bond coupling to Fluorine. |
| C-2 | 132.5 | Singlet (s) | - | C-Br | Upfield shift relative to C-3 due to Bromine heavy atom effect. |
| C-7a | 125.0 | Doublet (d) | 2JC−F=18.0 | C (Bridge) | Bridgehead carbon; two-bond coupling to Fluorine. |
| C-6 | 112.5 | Doublet (d) | 2JC−F=15.0 | CH | Pyrrole carbon; two-bond coupling to Fluorine. |
Mechanistic Workflow Visualization
The logical progression of structural elucidation relies on a combination of 1D and 2D NMR techniques to unambiguously assign the heteroaromatic system.
Workflow for the structural elucidation of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine using NMR.
References
-
Semantic Scholar (MDPI Molecules). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors". Molecules, 2018.[Link]
-
RSC Publishing. "Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination". RSC Advances, 2017.[Link]
Sources
Preliminary Toxicity and Hazard Profiling of 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide for Early-Stage Drug Development
Executive Summary
In modern medicinal chemistry, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged pharmacophore, frequently utilized as a hinge-binding motif in the development of potent kinase inhibitors targeting fibroblast growth factor receptors (FGFR), Janus kinases (JAK), and other oncogenic pathways[1]. The intermediate 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) is a highly valuable building block for these therapeutics.
However, the presence of two distinct halogens (bromine and fluorine) on an electron-deficient heteroaromatic core introduces specific structural alerts. As a Senior Application Scientist, I emphasize that failing to profile the reactivity and preliminary toxicity of such intermediates early in the drug development pipeline can lead to late-stage clinical attrition due to idiosyncratic drug toxicity (IDT) or hepatotoxicity. This whitepaper synthesizes the physicochemical properties, predictive hazard classifications, and self-validating screening protocols required to safely handle and evaluate this compound.
Physicochemical Properties & Structural Alerts
Before designing toxicity screens, we must understand the molecule's fundamental properties and inherent chemical reactivity.
Table 1: Quantitative Physicochemical Summary [2]
| Property | Value |
| IUPAC Name | 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
| CAS Number | 1638771-14-8 |
| Molecular Formula | C6H3BrFN3 |
| Molecular Weight | 216.01 g/mol |
| Structural Alerts | Halogenated electron-deficient heterocycle |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Mechanistic Causality of Reactivity
The pyrazine ring is strongly electron-withdrawing due to its two nitrogen atoms. This electronic environment highly activates the attached halogens (particularly the bromine at the C2 position and the fluorine at the C7 position) toward Nucleophilic Aromatic Substitution (SNAr) [3]. In a biological milieu, this electrophilic nature means the compound can act as a reactive metabolite even without CYP450 bioactivation, directly attacking biological nucleophiles.
Predicted GHS Hazard Classifications
Because exhaustive in vivo toxicological data for this specific proprietary intermediate is limited, we must extrapolate its hazard profile using read-across methodology from its base scaffold (5H-pyrrolo[2,3-b]pyrazine) and closely related halogenated analogs (e.g., 2-chloro-5H-pyrrolo[2,3-b]pyrazine)[4][5].
Table 2: Predicted GHS Classifications
| Hazard Class | GHS Category | Hazard Statement | Causality / Mechanistic Rationale |
| Acute Toxicity (Oral/Dermal) | Category 4 | H302, H312 | Halogenated heterocycles exhibit moderate systemic toxicity upon absorption. |
| Skin Irritation | Category 2 | H315 | Electrophilic reactivity causes localized protein adduction in the epidermis. |
| Eye Irritation | Category 2A | H319 | High reactivity with mucosal membranes and ocular proteins. |
| STOT SE | Category 3 | H336 | Potential for central nervous system depression or respiratory tract irritation. |
Mechanistic Toxicology: The SNAr Pathway
To design effective screening protocols, we must map the exact pathways through which 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine induces cellular damage. The primary concern is the depletion of intracellular antioxidants and the formation of haptens.
When this compound enters a cell, its electrophilic centers can be attacked by the sulfhydryl (-SH) group of glutathione (GSH) . Rapid GSH depletion strips the cell of its primary defense against reactive oxygen species (ROS), leading to oxidative stress and subsequent hepatotoxicity. Furthermore, covalent binding to cysteine or lysine residues on cellular proteins can alter protein conformation, triggering an immune-mediated idiosyncratic response.
Figure 1: Mechanistic pathway of SNAr-mediated toxicity for halogenated pyrrolopyrazines.
Self-Validating Experimental Protocols
To verify the safety of derivatives synthesized from this intermediate, drug development professionals must employ self-validating in vitro assays. A self-validating system ensures that every plate run contains internal controls that prove the assay's mechanical and biological integrity.
Protocol 1: Multiplexed Cytotoxicity & GSH Depletion Assay
Rationale: We utilize the HepG2 human liver carcinoma cell line because it retains partial metabolic competence (CYP450 activity), allowing us to observe both direct SNAr toxicity and bioactivation-driven toxicity. Multiplexing viability with GSH levels isolates the specific mechanism of cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dosing: Treat cells with a 10-point dose-response curve of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (ranging from 0.1 µM to 100 µM).
-
Self-Validation Controls:
-
Negative/Vehicle Control: 0.1% DMSO (establishes baseline health).
-
GSH Depletion Positive Control: 50 µM Ethacrynic acid (validates the GSH assay's sensitivity).
-
Cytotoxicity Positive Control: 50 µM Chlorpromazine (validates the viability readout).
-
-
Incubation: Incubate for 24 hours.
-
Multiplexed Readout:
-
Add GSH-Glo™ Reagent to measure intracellular glutathione via luminescence. Read after 30 minutes.
-
Add CellTiter-Fluor™ to the same wells to measure live-cell protease activity (viability) via fluorescence (Ex 380 nm / Em 505 nm).
-
-
Data Synthesis: Calculate the IC50 for both viability and GSH depletion. A GSH IC50 significantly lower than the viability IC50 confirms the SNAr-driven mechanism.
Protocol 2: Mini-Ames Genotoxicity Screen (OECD 471 Compliant)
Rationale: Halogenated heterocycles can occasionally intercalate DNA or act as direct alkylating/arylating agents. The Mini-Ames test uses less compound while providing robust genotoxicity data.
Step-by-Step Methodology:
-
Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.
-
Metabolic Activation Setup: Prepare two parallel sets of tubes. To one set, add 10% rat liver S9 fraction (simulates mammalian hepatic metabolism). To the other, add buffer (-S9).
-
Self-Validation Controls:
-
Vehicle: 1% DMSO.
-
Positive Control (+S9): 2-Aminoanthracene (validates that the S9 fraction is actively metabolizing pro-mutagens).
-
Positive Control (-S9): 4-Nitroquinoline-1-oxide (validates strain sensitivity to direct mutagens).
-
-
Exposure: Mix the bacterial suspension, compound (at 5 concentrations up to 500 µ g/plate ), and S9/buffer. Incubate for 90 minutes at 37°C in liquid culture (fluctuation method).
-
Plating & Scoring: Plate the mixtures onto minimal agar plates lacking histidine. Incubate for 48-72 hours. Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control indicates a positive genotoxic hazard.
Figure 2: Self-validating preliminary hazard screening workflow for early drug development.
References
- EvitaChem. "2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine - EvitaChem".
- MDPI. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors".
- NextSDS. "5H-pyrrolo[2,3-b]pyrazine — Chemical Substance Information".
- NextSDS. "2-chloro-5H-pyrrolo[2,3-b]pyrazine — Chemical Substance Information".
- Benchchem. "2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile".
Sources
Predictive Physicochemical Profiling and ADMET Modeling of 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Executive Summary
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged bioisostere extensively utilized in the development of small-molecule kinase inhibitors. It has demonstrated profound efficacy in targeting Fibroblast Growth Factor Receptors (FGFR)[1], Janus kinases (JAK)[2], and Spleen Tyrosine Kinase (SYK)[3]. The specific derivative 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) [4] represents a highly optimized intermediate. This whitepaper provides an in-depth technical analysis of its predicted physicochemical properties, the mechanistic rationale behind its structural design, and a self-validating in silico methodology for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Structural and Electronic Analysis
The architectural design of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is not arbitrary; it is a masterclass in fragment-based drug design (FBDD). The parent 5H-pyrrolo[2,3-b]pyrazine core provides a rigid, planar system that mimics the purine ring of ATP, allowing it to anchor securely into the kinase hinge region via critical hydrogen bonds[5].
The Causality of Substitution
-
7-Fluoro Substituent (Electronic Tuning): The introduction of a fluorine atom at the C7 position serves a dual purpose. First, it blocks a known metabolic hotspot, preventing rapid cytochrome P450-mediated oxidation. Second, fluorine's strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the adjacent pyrrole NH. A lower pKa enhances the hydrogen-bond donor capacity of the NH, strengthening its interaction with the backbone carbonyl of the kinase hinge region[1].
-
2-Bromo Substituent (Synthetic & Steric Handle): The bromine atom at the C2 position acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). Because the C2 position typically vectors toward the solvent-exposed channel of the kinase active site, this halogen allows medicinal chemists to append solubilizing groups or selectivity motifs without disrupting the core hinge-binding interaction[3].
Fig 1: Electronic and synthetic modulation pathways of the pyrrolo-pyrazine core.
Predicted Physicochemical Properties
Understanding the baseline physicochemical properties of this fragment is critical before initiating resource-intensive synthetic campaigns. The data summarized below is derived from a combination of empirical database matching[6],[4] and established cheminformatics algorithms.
Table 1: Physicochemical Profile and Drug Design Implications
| Property | Predicted Value | Causality / Implication for Drug Design |
| Molecular Weight (MW) | 216.01 g/mol | Well below the 500 Da Lipinski threshold. Ideal for FBDD, leaving a ~280 Da budget for further elaboration. |
| Topological Polar Surface Area | 41.6 Ų | Halogens do not contribute to standard TPSA[6]. This value ensures excellent passive membrane permeability. |
| Partition Coefficient (LogP) | ~1.8 - 2.2 | The parent core has a LogP of 0.3[6]. Br and F add lipophilicity, resulting in a balanced partition coefficient. |
| Hydrogen Bond Donors (HBD) | 1 | The pyrrole NH acts as an essential, high-affinity donor to the kinase active site. |
| Hydrogen Bond Acceptors (HBA) | 3 | The two pyrazine nitrogens and the fluorine atom serve as acceptors, enhancing target specificity. |
| Rotatable Bonds | 0 | Absolute rigidity minimizes the entropic penalty upon target binding, maximizing Ligand Efficiency (LE). |
In Silico ADMET Profiling Workflow
To ensure high scientific integrity and reproducibility, the following self-validating protocol outlines the step-by-step methodology for predicting the ADMET properties of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
Step 1: Structural Input and Conformational Generation
-
SMILES Generation: Define the canonical SMILES string for the molecule.
-
3D Embedding: Utilize the RDKit cheminformatics library, specifically applying the ETKDG (Experimental-Torsion-Knowledge Distance Geometry) algorithm to generate a physically realistic 3D conformer.
-
Geometry Optimization: Minimize the energy of the 3D structure using the MMFF94 (Merck Molecular Force Field) to identify the global minimum energy conformation, ensuring accurate spatial representation for downstream calculations.
Step 2: Physicochemical Property Calculation
-
Lipinski Parameter Extraction: Process the optimized structure through SwissADME or DataWarrior to calculate exact molecular weight, LogP (using the consensus of XLOGP3 and WLOGP), and rotatable bonds.
-
Surface Area Mapping: Calculate the Topological Polar Surface Area (TPSA) to gauge theoretical oral bioavailability.
Step 3: Predictive ADMET Modeling
-
Pharmacokinetics: Input the optimized structure into pkCSM or ADMETlab 2.0. Assess Caco-2 cell permeability (to predict human intestinal absorption) and Blood-Brain Barrier (BBB) permeability. Note: For peripheral targets like SYK in rheumatoid arthritis[3], low BBB penetration is preferred to avoid CNS toxicity.
-
Toxicity Endpoints: Run predictive models for AMES toxicity (mutagenicity), hERG channel inhibition (cardiotoxicity), and hepatotoxicity. The presence of the fluorine atom often mitigates the formation of reactive electrophilic metabolites.
Fig 2: Step-by-step in silico ADMET prediction workflow for early-stage screening.
Synthetic Considerations & Reactivity
The predicted physicochemical properties directly dictate the synthetic handling of this compound. Because the molecule is highly planar and possesses a LogP of ~2.0, it exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but may require heating for complete dissolution in less polar media.
When executing cross-coupling at the 2-bromo position, the electron-deficient nature of the pyrazine ring (further exacerbated by the 7-fluoro group) accelerates oxidative addition by the palladium catalyst. However, the acidic pyrrole NH (HBD = 1) must often be protected (e.g., with a SEM or Boc group) prior to strong basic conditions to prevent unwanted deprotonation and subsequent N-alkylation or catalyst poisoning[5].
References
-
5H-Pyrrolo[2,3-b]pyrazine | CID 5370803 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PubMed Central (PMC), NIH URL:[Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL:[Link]
-
Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors Source: ACS Publications URL:[Link]
-
4HVD: JAK3 kinase domain in complex with 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Source: RCSB Protein Data Bank URL:[Link]
Sources
crystallographic structure of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
An In-Depth Technical Guide to the Structural Elucidation of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: Navigating the Landscape of Structural Chemistry
In the realm of modern drug discovery, a profound understanding of a molecule's three-dimensional architecture is not merely advantageous; it is fundamental. The precise arrangement of atoms in space governs molecular interactions, dictates biological activity, and ultimately determines the therapeutic potential of a compound. This guide focuses on 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] While a definitive, publicly available crystal structure for this specific molecule remains elusive at the time of this writing, this guide will provide a comprehensive framework for its structural elucidation. By leveraging data from structurally analogous compounds, outlining robust experimental protocols, and integrating computational approaches, we will construct a detailed roadmap for researchers, scientists, and drug development professionals. This document is designed not as a static repository of data, but as a dynamic guide to the scientific process of structural determination.
Introduction to 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Scaffold of Therapeutic Promise
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine belongs to the pyrrolopyrazine class of heterocyclic compounds, which are characterized by a fused pyrrole and pyrazine ring system.[1] This core scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] The subject of this guide is a halogenated derivative, and the presence of both bromine and fluorine atoms significantly influences its physicochemical properties and biological interactions.
Notably, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a potent hinge-binding motif for various protein kinases.[2] Specifically, derivatives of this scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in a variety of cancers.[3][4][5][6][7] The aberrant activation of FGFR signaling pathways is a known driver of tumorigenesis, making FGFR inhibitors a promising class of anti-cancer therapeutics.[3][4][5][6] 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine serves as a key intermediate in the synthesis of these more complex and biologically active molecules.[1][3]
Table 1: Key Properties of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
| Property | Value | Source |
| IUPAC Name | 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | [1] |
| CAS Number | 1638771-14-8 | [1] |
| Molecular Formula | C₆H₃BrFN₃ | [1] |
| Molecular Weight | 216.01 g/mol | [1] |
| Canonical SMILES | C1=C(C2=NC(=CN=C2N1)Br)F | [1] |
| InChI Key | OXMHRPRINWEXDQ-UHFFFAOYSA-N | [1] |
Synthesis and Characterization: The Foundation of Structural Studies
A prerequisite for any crystallographic study is the synthesis of high-purity material. The synthesis of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine typically involves the halogenation of a 5H-pyrrolo[2,3-b]pyrazine precursor.[1] The following is a generalized protocol based on common synthetic routes for this class of compounds.
Generalized Synthetic Protocol
A common approach involves a multi-step synthesis starting from a suitable pyrrolopyrazine core. For instance, the synthesis could begin with a commercially available precursor like 2-bromo-5H-pyrrolo[2,3-b]pyrazine.[3]
Step 1: Bromination of the Pyrrolo[2,3-b]pyrazine Core
-
Rationale: To introduce a second bromine atom, which can later be subjected to further functionalization or remain as a key structural feature.
-
Procedure:
-
Dissolve the starting material, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, in a suitable aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Fluorination
-
Rationale: To introduce the fluorine atom. The timing and method of fluorination can vary depending on the overall synthetic strategy. It might be introduced earlier in the synthesis on a precursor ring or via nucleophilic aromatic substitution on a suitably activated intermediate.
Step 3: Purification and Characterization
-
Rationale: To ensure the purity and confirm the identity of the final compound before attempting crystallization.
-
Procedure:
-
The final product should be purified to >98% purity, as determined by HPLC.
-
Characterize the compound using:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
-
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
Crystallographic Analysis: Insights from Analogs and Theoretical Predictions
As previously mentioned, a public crystal structure of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is not available. However, we can gain significant insights by examining the crystal structures of closely related compounds.
Comparative Analysis with a Structurally Related Compound
A relevant example is the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine .[8] This compound shares the brominated heterocyclic core, providing a valuable model for understanding the potential solid-state conformation and packing of our target molecule.
Table 2: Crystallographic Data for 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₈BrN₃S₂ | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| Key Structural Features | - The pyridopyrazine moiety is buckled. - Molecules pack in a head-to-head fashion. - Intermolecular interactions include C—H···Br and C—H···N hydrogen bonds. | [8] |
From this analog, we can infer several key expectations for the crystal structure of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine:
-
Planarity: The fused pyrrolopyrazine ring system is likely to be relatively planar, although some buckling may occur, as seen in the analog.[8]
-
Intermolecular Interactions: The presence of the bromine and fluorine atoms, along with the nitrogen atoms in the heterocyclic rings, creates opportunities for a variety of non-covalent interactions that will govern the crystal packing. These include:
-
π-π Stacking: The aromatic rings are likely to engage in offset π-stacking interactions.[8]
-
Hydrogen Bonding: The N-H of the pyrrole ring is a hydrogen bond donor, and the pyrazine nitrogens are hydrogen bond acceptors.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, and the fluorine and nitrogen atoms can act as halogen bond acceptors. Short Br···F and Br···N interactions are plausible and could be key structure-directing forces.
-
The Role of Computational Modeling
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide a reliable prediction of the molecule's geometry. A DFT optimization would yield information on bond lengths, bond angles, and the overall conformation of the molecule in the gas phase. This computationally derived structure can serve as a starting point for molecular replacement in X-ray diffraction studies and can help in interpreting other spectroscopic data.
Experimental Protocol for Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following is a detailed, albeit hypothetical, protocol for obtaining single crystals of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
Materials and Reagents
-
Highly purified (>98%) 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
-
A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Small glass vials (e.g., 1-4 mL) with screw caps or septa
-
Micro-syringes
Step-by-Step Crystallization Protocol
Step 1: Solvent Screening
-
In small, clean vials, test the solubility of a few milligrams of the compound in approximately 0.5 mL of various solvents.
-
Identify solvents in which the compound is sparingly soluble at room temperature but more soluble upon heating. This is ideal for slow cooling crystallization.
-
Also, identify solvent/anti-solvent pairs. A good pair consists of a solvent in which the compound is soluble and an anti-solvent in which it is insoluble, with the two being miscible.
Step 2: Crystallization by Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Step 3: Crystallization by Vapor Diffusion
-
Hanging Drop:
-
Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
In a well of a crystallization plate, add a larger volume (0.5-1 mL) of a less volatile anti-solvent (e.g., hexane).
-
Invert the coverslip and seal the well. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Sitting Drop:
-
This is similar to the hanging drop method, but the drop of the compound's solution is placed on a small post within the well containing the anti-solvent.
-
Step 4: Crystal Harvesting and Mounting
-
Once suitable crystals have formed, carefully harvest them using a cryo-loop.
-
Quickly coat the crystal in a cryo-protectant (e.g., paratone-N oil) to prevent solvent loss and ice formation.
-
Mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen.
Visualizing the Crystallization Workflow
Caption: A logical workflow for the single-crystal growth and structure determination of a small molecule.
Conclusion and Future Outlook
While the definitive crystal structure of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine remains to be determined and published, this guide provides a comprehensive and scientifically grounded pathway to its elucidation. The importance of this compound as a building block for potent FGFR inhibitors underscores the need for a detailed understanding of its three-dimensional structure. The comparative analysis with known analogs suggests a planar core with the potential for rich intermolecular interactions, including π-stacking and halogen bonding. The provided experimental protocols for synthesis and crystallization offer a practical starting point for researchers in the field. Ultimately, the determination of this crystal structure will provide invaluable insights for the rational design of next-generation kinase inhibitors, contributing to the advancement of targeted cancer therapies.
References
-
Popek, R., & Crundwell, G. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 89–93. [Link]
-
ACS Publications. (2025, September 8). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]
-
Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]
-
Dehnavi, E., Kalani, M. R., & Saeedi, M. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2561-2583. [Link]
-
Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]
-
MDPI. (2017, April 5). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Theoretical pKa Profiling and Mechanistic Analysis of 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Abstract The physicochemical profiling of heterocyclic scaffolds is a cornerstone of modern drug discovery. The molecule 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine represents a highly privileged, electron-deficient bicyclic system frequently utilized in the design of kinase inhibitors and targeted protein degraders (PROTACs)[1][2]. Understanding its precise acid dissociation constants (pKa) is critical for predicting aqueous solubility, passive membrane permeability, and hinge-binding thermodynamics. This technical guide deconstructs the electronic environment of this scaffold, provides theoretical pKa derivations based on inductive causality, and establishes a self-validating experimental framework for empirical confirmation.
Structural Anatomy & Electronic Environment
To accurately predict the pKa of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, we must first analyze its structural anatomy[1]. The core is a fused bicyclic system comprising an electron-rich pyrrole ring and an electron-deficient pyrazine ring.
Key Ionizable Sites:
-
N5 (Pyrrole NH): The primary acidic site. Deprotonation yields an anion delocalized across the bicyclic system.
-
N1 & N4 (Pyrazine Nitrogens): The potential basic sites. Protonation would yield a localized cation.
Substituent Effects:
-
7-Fluoro Substitution: Fluorine is the most electronegative element. Positioned at C7 (beta to the N5-H), it exerts a profound −I (inductive electron-withdrawing) effect. Because it lacks coplanar p -orbital overlap with the N5 nitrogen, its mesomeric +M effect is negligible compared to its inductive pull.
-
2-Bromo Substitution: Bromine at C2 is directly adjacent (alpha) to the N1 pyrazine nitrogen. It exerts a strong −I effect, pulling electron density away from the pyrazine ring, while its bulky electron cloud introduces steric hindrance around N1.
Figure 1: Electronic causality map illustrating how halogen substituents modulate the pKa of the pyrrolo[2,3-b]pyrazine core.
Theoretical pKa Profiling & Mechanistic Rationale
Unsubstituted pyrrolo[2,3-b]pyrazine has an acidic pKa of approximately 11.0 to 11.5. When we introduce halogens, the thermodynamics of protonation and deprotonation shift dramatically.
Historical data on mono-substituted analogs provides a baseline. For instance, the predicted acidic pKa of 2-chloro-5H-pyrrolo[2,3-b]pyrazine is 10.63 ± 0.50[3]. The basic pKa of similar heavily substituted pyrrolo-pyrazines is often predicted in the negative range (e.g., -2.14) due to extreme electron deficiency[4].
By extrapolating these values through the lens of linear free-energy relationships (LFER) and Hammett constants ( σI ), we arrive at the theoretical values for the di-halogenated scaffold.
Quantitative Data Summary
| Compound Scaffold | Acidic pKa (N5-H) | Basic pKa (N1/N4) | Mechanistic Driver | Reference |
| 5H-pyrrolo[2,3-b]pyrazine | ~11.5 | ~0.5 | Baseline bicyclic aromaticity | Theoretical |
| 2-chloro-5H-pyrrolo[2,3-b]pyrazine | 10.63 ± 0.50 | < 0.0 | Moderate −I effect from C2-Cl | LookChem[3] |
| 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | 9.2 – 9.8 | < -2.0 | Synergistic −I from C7-F and C2-Br | This Guide |
Causality of the Acidic Shift: The N5-H bond is significantly weakened by the 7-fluoro substituent. Upon deprotonation, the resulting negative charge is delocalized across the pyrrole ring. The highly electronegative fluorine atom stabilizes this localized anion through through-bond inductive withdrawal. Consequently, the pKa drops from ~10.6 (in the mono-chloro analog) to the 9.2–9.8 range.
Causality of the Basic Shift: Pyrazine itself is a weak base (pKa ~0.6). In this scaffold, the lone pairs on N1 and N4 are severely deactivated. The 2-bromo group sits adjacent to N1, pulling electron density away and creating a localized dipole that repels incoming protons. The basicity is effectively abolished under physiological conditions.
Experimental Methodologies for pKa Validation
Theoretical predictions must be anchored by empirical data. Because 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is highly lipophilic and likely exhibits poor aqueous solubility, standard aqueous titration will fail due to precipitation. As a Senior Application Scientist, I recommend a self-validating, orthogonal approach combining UV-metric co-solvent titration with 19 F NMR mapping.
Protocol A: UV-Metric Titration via Yasuda-Shedlovsky Extrapolation
Rationale: UV-Vis spectroscopy is highly sensitive to the changes in the chromophore's conjugated π -system that occur upon N5 deprotonation.
-
Sample Preparation: Dissolve the compound in 100% LC-MS grade DMSO to create a 10 mM stock solution.
-
Co-Solvent Matrix Creation: Prepare three distinct titration vessels containing Methanol/Water mixtures at 30%, 40%, and 50% MeOH (v/v) to ensure complete solubility throughout the pH gradient.
-
Titration Execution:
-
Spike 5 μ L of the DMSO stock into each vessel.
-
Using an automated titrator (e.g., Sirius T3), titrate from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M KOH.
-
Acquire full UV spectra (200–400 nm) at intervals of 0.2 pH units.
-
-
Data Processing: Identify isosbestic points to confirm a single ionization event. Extract the apparent pKa ( psKa ) for each co-solvent ratio using Multi-Wavelength Target Factor Analysis (TFA).
-
Extrapolation: Plot the psKa+log[H2O] against the inverse of the dielectric constant ( 1/ϵ ) for each methanol ratio. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to derive the true aqueous pKa.
Protocol B: Orthogonal Validation via 19 F NMR Titration
Rationale: To ensure the UV shift is definitively caused by N5 deprotonation and not an artifact of solvent-induced aggregation, we leverage the C7-Fluorine atom as an internal, site-specific sensor.
-
Sample Preparation: Prepare a 1 mM solution of the compound in a 50:50 mixture of D2O and CD3OD .
-
pH Adjustment: Manually adjust the pH∗ (meter reading in deuterated solvent) from 6.0 to 12.0 in increments of 0.5 units using dilute DCl and NaOD .
-
Acquisition: Acquire 19 F NMR spectra at each pH∗ step. The chemical shift ( δ ) of the fluorine atom will move significantly upfield as the adjacent N5 nitrogen is deprotonated and becomes electron-rich.
-
Derivation: Plot the 19 F chemical shift ( δ ) against pH∗ . Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa, cross-referencing it with the UV-metric data.
Figure 2: Self-validating experimental workflow combining UV-metric extrapolation with orthogonal NMR validation.
Implications for Drug Discovery & ADME
The predicted pKa profile (Acidic ~9.5, Basic < -2.0) of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has profound implications for its use as a pharmaceutical building block[1][2]:
-
Physiological State: At a physiological pH of 7.4, the molecule exists almost entirely (>99%) in its neutral, unionized form.
-
Permeability: The lack of ionization at pH 7.4 ensures that the scaffold does not suffer from the permeability penalties associated with zwitterionic or highly charged species, making it highly suitable for intracellular targets like kinases (e.g., HPK1)[2].
-
Target Engagement: In kinase hinge-binding motifs, the neutral N5-H acts as a critical hydrogen bond donor to the kinase backbone carbonyl, while the adjacent pyrazine N4 acts as a hydrogen bond acceptor. If the pKa were lower (e.g., < 7.0), the molecule would be deprotonated in vivo, destroying its ability to act as a hydrogen bond donor and abolishing target affinity.
References
-
Cas 889447-19-2,2-chloro-5H-pyrrolo[2,3-b]pyrazine. LookChem. Available at:[Link]
- WO2023006063A1 - PYRROLO [2, 3-b] PYRAZINE-BASED BIFUNCTIONAL COMPOUNDS AS HPK1 DEGRADERS AND THE USE THEREOF.Google Patents.
Sources
- 1. evitachem.com [evitachem.com]
- 2. WO2023006063A1 - PYRROLO [2, 3-b] PYRAZINE-BASED BIFUNCTIONAL COMPOUNDS AS HPK1 DEGRADERS AND THE USE THEREOF - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-5-[(4-methylphenyl)sulfonyl]- | 2089300-75-2 [chemicalbook.com]
Decoding the Mechanism of Action of Pyrrolo[2,3-b]pyrazine Derivatives: A Structural and Pharmacological Whitepaper
Executive Summary
The pyrrolo[2,3-b]pyrazine chemotype has emerged as a highly privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry. Characterized by its rigid, planar geometry and strategically positioned nitrogen heteroatoms, this scaffold is primarily utilized in the design of targeted kinase inhibitors and topoisomerase modulators. This whitepaper dissects the core mechanisms of action (MoA) of 5H-pyrrolo[2,3-b]pyrazine derivatives, exploring their evolution from reversible ATP-competitive binders to advanced covalent inhibitors designed to overcome clinical oncology resistance.
The Strategic Value of the Pyrrolo[2,3-b]pyrazine Chemotype
The fundamental pharmacological utility of the pyrrolo[2,3-b]pyrazine core lies in its bioisosteric properties and its precise spatial arrangement of hydrogen bond acceptors and donors. When introduced into a biological system, the nitrogen atoms at the 1, 4, and 5 positions of the bicyclic ring system act as an optimal pharmacophore for the ATP-binding hinge region of various kinases[1].
By modifying the substituents at the 3, 5, or 7 positions of the ring, researchers can fine-tune the electron density and steric bulk of the molecule, driving high selectivity toward specific kinase targets such as Fibroblast Growth Factor Receptors (FGFRs), Adaptor-Associated Kinase 1 (AAK1), and Spleen Tyrosine Kinase (SYK)[1][2].
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
The most extensively characterized MoA for pyrrolo[2,3-b]pyrazine derivatives is the competitive inhibition of adenosine triphosphate (ATP) at the catalytic domain of receptor tyrosine kinases. Aberrant signaling in the FGFR family (FGFR1–4) is a well-documented driver in multiple human malignancies, promoting unregulated tumor proliferation, tissue regeneration, and angiogenesis[1][3].
Structural Causality in Target Engagement
When a pyrrolo[2,3-b]pyrazine derivative enters the ATP-binding pocket of a kinase, the pyrrole NH and the adjacent pyrazine nitrogen form a critical bidentate hydrogen-bonding network with the backbone amides of the hinge region[3]. For example, in FGFR1, the scaffold forms robust hydrogen bonds with the backbone of residue Ala564 , while adjacent functional groups interact with Val561 and Glu562 [3][4]. This anchoring physically occludes ATP from binding, thereby halting the autophosphorylation of the receptor and silencing downstream signaling cascades such as RAS-MAPK and PI3K-AKT[4].
Caption: FGFR signaling pathway blockade by ATP-competitive pyrrolo[2,3-b]pyrazine inhibitors.
Overcoming Clinical Resistance: The Shift to Covalent Inhibition
While reversible ATP-competitive inhibitors demonstrate high initial efficacy, clinical resistance rapidly emerges via gatekeeper mutations (e.g., FGFR1 V561M)[4]. These mutations introduce steric bulk that physically ejects reversible inhibitors from the binding pocket.
To counteract this, modern drug design has engineered 4 using the pyrrolo[2,3-b]pyrazine core[4]. By appending an electrophilic warhead (such as an acrylamide group) to the 7-position of the scaffold, the molecule achieves a dual-action mechanism:
-
Non-covalent Anchoring: The core scaffold binds to the hinge region.
-
Irreversible Covalent Bonding: The warhead undergoes a Michael addition with a specific, non-catalytic cysteine residue near the binding pocket.
This forms an irreversible covalent bond, maintaining target engagement and neutralizing the kinase even in the presence of steric hindrance from gatekeeper mutations[4].
Quantitative Data Summary
The structural evolution of this scaffold has yielded profound improvements in binding affinity, as summarized below:
| Compound Identifier | Primary Target | Inhibitor Modality | Potency (IC₅₀ / Kₙ) | Reference Source |
| Compound 8 | FGFR1 / c-Met | Reversible ATP-competitive | > 50% inhibition at 10 µM | MDPI, 2018[1] |
| Compound 13a | FGFR1 | Reversible ATP-competitive | IC₅₀ = 30.2 nM | ResearchGate, 2025[5] |
| Compound 1 | AAK1 | Reversible ATP-competitive | Kₙ = 53.0 nM | ACS, 2019[2] |
| Compound 9p | FGFR1 / FGFR2 | Covalent Irreversible | IC₅₀ = 14.0 nM / 4.2 nM | ACS, 2025[4] |
Alternative Target Mechanisms: Topoisomerase II and Viral Kinases
Beyond receptor tyrosine kinases, the pyrrolo[2,3-b]pyrazine scaffold exhibits remarkable mechanistic versatility:
-
Topoisomerase II Catalytic Inhibition: Traditional Topo II poisons (e.g., doxorubicin) stabilize DNA cleavage complexes, leading to severe off-target toxicity and secondary malignancies[6]. Conversely, 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazines act as non-intercalative catalytic inhibitors[6]. Because the pyrrolo[2,3-b]pyrazine core structurally mimics the purine ring of adenosine, these derivatives bind competitively to the ATPase domain of Topo II, starving the enzyme of the energy required for DNA strand passage without inducing DNA damage[6].
-
Antiviral Activity via AAK1: The scaffold has also been utilized to target Adaptor-Associated Kinase 1 (AAK1), a host cellular kinase critical for viral endocytosis[2]. By inhibiting AAK1, pyrrolo[2,3-b]pyrazine derivatives block the cellular entry of emerging viruses (e.g., Dengue, Ebola), demonstrating a host-directed, broad-spectrum antiviral mechanism[2].
Experimental Methodologies & Validation Protocols
To rigorously validate the mechanism of action—particularly for advanced covalent kinase inhibitors—a multi-tiered, self-validating experimental workflow is required. The following protocols are designed to establish causality rather than mere correlation.
Caption: Step-by-step validation workflow for covalent pyrrolo[2,3-b]pyrazine inhibitors.
Protocol A: Enzymatic Kinase Inhibition Assay (Self-Validating System)
Rationale: To establish baseline potency and prove that the initial binding event is strictly ATP-competitive.
-
Preparation: Incubate recombinant human kinase (e.g., FGFR1) with varying concentrations of the pyrrolo[2,3-b]pyrazine derivative in a standard kinase buffer (HEPES, MgCl₂, DTT).
-
ATP Titration (Causality Check): Run the assay in parallel at multiple ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). Logic: If the inhibitor binds at the hinge region, higher concentrations of ATP will outcompete the drug. A linear increase in the calculated IC₅₀ value relative to ATP concentration mathematically proves ATP-competitiveness.
-
Detection: Add a fluorescently labeled peptide substrate and initiate the reaction with ATP. Measure phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Calculate IC₅₀ using non-linear regression models.
Protocol B: MALDI-TOF-MS Validation of Covalent Binding
Rationale: To definitively prove that the engineered electrophilic warhead forms an irreversible covalent adduct with the target kinase, rather than acting as a highly potent reversible binder[4].
-
Incubation: Incubate the target protein (wild-type FGFR1) with a 10-fold molar excess of the covalent pyrrolo[2,3-b]pyrazine inhibitor for 2 hours at room temperature.
-
Control System (Self-Validation): In parallel, incubate the inhibitor with a mutant version of the kinase where the target cysteine has been mutated to a serine (Cys→Ser mutant). Logic: Serine lacks the highly nucleophilic thiol group required for the Michael addition.
-
Desalting: Remove unbound inhibitor using a size-exclusion spin desalting column.
-
Analysis: Analyze the intact protein mass via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)[4].
-
Interpretation: A mass shift corresponding exactly to the molecular weight of the inhibitor in the wild-type sample—but completely absent in the Cys→Ser mutant sample—provides unequivocal, causal proof of specific covalent engagement[4].
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI / NIH (2018) URL:[Link]
-
Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL:[Link]
-
Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: Journal of Medicinal Chemistry, ACS Publications (2019) URL:[Link]
-
Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications (2015) URL:[Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in Kinase Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a highly privileged pharmacophore in modern oncology and immunology, serving as the core hinge-binding motif for inhibitors of Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Focal Adhesion Kinases (FAK)[1]. Within this chemical space, 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) is a premium, highly functionalized building block[2].
The strategic placement of the halogens dictates the molecule's reactivity and biological utility:
-
The 2-Bromo Substituent: Positioned on the electron-deficient pyrazine ring, the C-Br bond is highly activated toward oxidative addition by Palladium(0) species, making it an ideal handle for Suzuki-Miyaura cross-coupling[3].
-
The 7-Fluoro Substituent: Fluorine at the 7-position serves a dual purpose. Biologically, it blocks metabolic oxidation (e.g., by CYP450 enzymes) and modulates the lipophilicity of the drug candidate. Chemically, its strong inductive electron-withdrawing effect lowers the pKa of the adjacent 5H-pyrrole nitrogen.
While the increased acidity of the N5 proton facilitates rapid deprotonation, an unprotected pyrrole nitrogen in basic cross-coupling conditions can coordinate to the palladium catalyst, forming an inactive Pd-amido dead-end complex[4]. Therefore, a robust protection-coupling-deprotection workflow is the gold standard for achieving high-yielding C-C bond formation on this scaffold[5].
Fig 1: FGFR signaling pathway targeted by pyrrolo[2,3-b]pyrazine inhibitors.
Optimization of Cross-Coupling Conditions
The Suzuki-Miyaura coupling of electron-deficient heteroaryl bromides requires careful calibration of the catalyst and base. The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is strongly preferred over monodentate ligands (like PPh3) because its large bite angle accelerates the reductive elimination step, minimizing the formation of inactive Pd-bis(heteroaryl) species[3].
The table below summarizes the quantitative optimization data for coupling a standard arylboronic acid to the SEM-protected 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine core.
| Catalyst System | Base (Eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (3.0) | Toluene/EtOH/H2O | 90 | 45% | Sluggish oxidative addition; significant protodeboronation of the boronic acid observed. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 (3.0) | 1,4-Dioxane/H2O (4:1) | 80 | 88% | Optimal conversion. Rapid transmetalation and clean reaction profile. |
| Pd(Amphos)Cl2 (5 mol%) | K3PO4 (3.0) | THF/H2O (3:1) | 70 | 75% | Good yield, but requires longer reaction times (12h+). |
| Pd2(dba)3 / XPhos | Cs2CO3 (3.0) | 1,4-Dioxane (Anhydrous) | 100 | 60% | Lack of water prevents efficient formation of the reactive trihydroxyboronate anion. |
Self-Validating Experimental Protocols
The following three-step workflow details the transformation of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine into a highly functionalized kinase inhibitor precursor. Every step includes in-process analytical controls to ensure self-validation.
Fig 2: Three-step Suzuki-Miyaura cross-coupling workflow for target synthesis.
Step 1: N-Protection via SEM-Cl
Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is highly stable to the basic, aqueous conditions of the subsequent Suzuki coupling, unlike acetyl or Boc groups which may prematurely cleave[4].
-
Setup: Charge a flame-dried flask with 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under a nitrogen atmosphere.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Visual Cue: Effervescence (H2 gas evolution) will occur. Stir for 30 minutes at 0 °C until gas evolution ceases.
-
Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with ice-cold saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.
-
Validation:
-
TLC: The product will elute significantly faster (higher Rf) than the starting material in 3:1 Hexanes/EtOAc due to the masking of the polar NH bond.
-
LC-MS: Look for the isotopic doublet [M+H]+ at m/z 346.0 and 348.0, confirming the addition of the SEM mass (+130 Da).
-
Step 2: Suzuki-Miyaura Cross-Coupling
Causality: 1,4-Dioxane/Water (4:1) is utilized to ensure both the lipophilic SEM-protected intermediate and the inorganic K2CO3 base remain in solution. The water is mechanistically required to convert the arylboronic acid into the reactive, nucleophilic boronate complex[3].
-
Setup: In a microwave vial or Schlenk flask, combine the SEM-protected intermediate (1.0 eq, 5.0 mmol), the desired Aryl/Heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Solvent & Degassing: Add 1,4-Dioxane and H2O (4:1 ratio, 0.1 M total concentration). Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical Step: Oxygen must be removed to prevent the formation of Pd-peroxo complexes which degrade the catalyst and promote homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vessel and heat to 80 °C for 4–6 hours.
-
Validation during reaction: The mixture will initially appear as an orange/red suspension. As the active Pd(0) species is generated and enters the catalytic cycle, the solution will darken to a deep brown/black.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Dry the organic layer and purify via flash column chromatography.
-
Validation: LC-MS will show the disappearance of the m/z 346/348 doublet and the appearance of the coupled product mass.
Step 3: SEM Deprotection and Scavenging
Causality: Cleaving the SEM group with Trifluoroacetic acid (TFA) yields a highly reactive N-hydroxymethyl hemiaminal intermediate. If not properly scavenged, this intermediate releases formaldehyde, which can react with the newly formed product to create unwanted dimers or methylated side products[4].
-
Cleavage: Dissolve the coupled precursor (1.0 eq) in Dichloromethane (DCM) (0.1 M). Add TFA (20% v/v relative to DCM). Stir at room temperature for 4 hours.
-
Intermediate Check: LC-MS will typically show the N-hydroxymethyl intermediate (m/z = Final Product + 30 Da).
-
Scavenging: Concentrate the reaction mixture to dryness to remove TFA. Redissolve the residue in Methanol. Add Ethylenediamine (5.0 eq) and stir for 2 hours at room temperature. Causality: Ethylenediamine acts as a sacrificial nucleophile, trapping the released formaldehyde to drive the equilibrium toward the fully deprotected 5H-pyrrole.
-
Final Isolation: Concentrate, neutralize with saturated NaHCO3, extract with DCM, and purify via reverse-phase HPLC to yield the final kinase inhibitor.
References
-
EvitaChem Product Catalog: 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Source: EvitaChem URL:[2]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Molecules (MDPI), 2018 URL:[1]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PubMed Central (NIH) URL:[3]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PubMed Central (NIH) URL:[4]
-
Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors Source: Journal of Medicinal Chemistry (ACS), 2025 URL:[5]
Sources
Application Note: 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine as a Privileged Scaffold in Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols
Introduction to the Scaffold
The development of highly selective, ATP-competitive kinase inhibitors requires core scaffolds that can reliably anchor to the kinase hinge region while allowing precise vectors for structural diversification. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a highly versatile and privileged pharmacophore in modern oncology and virology, demonstrating potent activity against a wide panel of kinases, including Fibroblast Growth Factor Receptors (FGFR), Adaptor-Associated Kinase 1 (AAK1), Bruton's tyrosine kinase (BTK), and Focal Adhesion Kinase (FAK)[1][2].
Within this chemical space, 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) represents a highly optimized, dual-functionalized building block[3][4]. As a Senior Application Scientist, I have observed that utilizing this specific halogenated intermediate drastically accelerates the hit-to-lead optimization phase.
Structural Rationale & Causality
The strategic placement of the halogens on this bicyclic system is not arbitrary; it is driven by strict structure-activity relationship (SAR) and pharmacokinetic requirements:
-
The Hinge-Binding Core: The pyrrole N-H and the adjacent pyrazine nitrogen form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region[5].
-
7-Fluoro Substitution (Metabolic & Electronic Modulation): The C7 position of the pyrrole ring is highly electron-rich and prone to cytochrome P450-mediated oxidative metabolism. Introducing a fluorine atom blocks this metabolic liability[4]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyrrole N-H, enhancing its hydrogen-bond donor capacity to the hinge region, thereby increasing target residence time.
-
2-Bromo Substitution (Synthetic Vector): The C2 position on the pyrazine ring points directly toward the solvent-exposed region or the hydrophobic back-pocket (depending on the specific kinase conformation). The bromine atom serves as an ideal, highly reactive leaving group for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification[4].
Caption: Pharmacophoric rationale and functional logic for the 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold.
Target Pathway Intervention: The FGFR Paradigm
Abnormal signaling in the FGFR pathway—driven by gene amplification, mutations, or oncogenic fusions—is a critical driver in multiple human malignancies, including urothelial carcinoma and cholangiocarcinoma[1][5].
The 5H-pyrrolo[2,3-b]pyrazine scaffold was historically optimized from weak c-Met inhibitors into highly potent FGFR inhibitors via structure-based drug design (SBDD)[1][6]. By occupying the ATP-binding pocket, derivatives of this scaffold prevent receptor autophosphorylation, effectively shutting down downstream oncogenic cascades.
Caption: FGFR signaling cascade and the targeted intervention point of pyrrolo[2,3-b]pyrazine inhibitors.
Quantitative Benchmarks Across Kinase Targets
To contextualize the versatility of the pyrrolo[2,3-b]pyrazine core, the following table summarizes the quantitative binding and inhibitory data of various derivatives synthesized from this or closely related scaffolds.
| Compound / Derivative Class | Primary Target | Assay Type | Quantitative Result | Reference Context |
| Initial Hit (Compound 4) | FGFR1 | Enzymatic Inhibition | 87.8% inhibition at 10 μM | Identified via c-Met screening[5] |
| Optimized Indazole/Pyrrole (Compound 13a) | FGFR1 | IC50 Determination | IC50 = 30.2 nM | SBDD optimized derivative[6] |
| Pyrrolo[2,3-b]pyridine (Compound 1) | AAK1 | Binding Affinity (KD) | KD = 53 nM | Antiviral target screening[2] |
Experimental Protocols
To ensure maximum reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an in-process control to verify causality and success before proceeding.
Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the C2 position using 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is chosen for its high functional group tolerance and mild conditions. We utilize Pd(dppf)Cl2 because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered heteroaryls.
Materials:
-
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Pd(dppf)Cl2⋅CH2Cl2 adduct (0.05 eq)
-
Potassium carbonate ( K2CO3 , 2.0 eq)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, degassed)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube, combine the scaffold, boronic acid, and K2CO3 .
-
Degassing (Critical Step): Add the Dioxane/ H2O mixture. Purge the solution with ultra-pure Argon for 10 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, causing reaction failure.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst under a positive stream of Argon. Seal the tube.
-
Heating: Heat the reaction mixture to 90°C in an oil bath for 4–6 hours.
-
Self-Validation (LC-MS Tracking): At 4 hours, sample 5 μL of the reaction. Run a rapid LC-MS.
-
Validation Check: Look for the disappearance of the starting material's distinct 1:1 isotopic bromine pattern (M and M+2 peaks). The appearance of the desired product mass confirms successful cross-coupling.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: General workflow and self-validation logic for C2-derivatization via cross-coupling.
Protocol B: In Vitro Enzymatic Kinase Inhibition Assay (TR-FRET)
Once the novel derivative is synthesized, its biochemical potency must be evaluated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.
Rationale: TR-FRET introduces a time delay between excitation and emission measurements. Causality: This delay allows short-lived background fluorescence (from the synthetic compounds or buffer components) to decay, ensuring that the measured signal is exclusively from the kinase-substrate interaction. This guarantees high data trustworthiness.
Step-by-Step Workflow:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
-
Reaction Assembly: In a 384-well low-volume plate, add:
-
2.5 μL of recombinant Kinase (e.g., FGFR1) in assay buffer.
-
50 nL of the compound dilution (using an acoustic dispenser to ensure precise nanoliter transfer).
-
Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
-
-
Initiation: Add 2.5 μL of a mixture containing ATP (at the Km concentration for the specific kinase) and the biotinylated peptide substrate.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 5 μL of the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
-
Self-Validation & QC: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Validation Check: Calculate the Z'-factor using the positive control (e.g., AZD4547 for FGFR) and negative control (DMSO). A Z'-factor > 0.5 validates that the assay has an excellent signal-to-noise ratio and the calculated IC50 values are reliable.
-
Conclusion
The 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold is a masterclass in rational drug design. By combining a highly efficient bidentate hinge-binding core with the metabolic protection of a fluorine atom and the synthetic versatility of a bromine vector, it allows medicinal chemists to rapidly navigate chemical space. Adhering to the self-validating protocols outlined above ensures that the transition from raw scaffold to biologically active lead compound is both efficient and scientifically rigorous.
References
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: NIH / PMC URL:[Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL:[Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors (PubMed) Source: NIH / PubMed URL:[Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors (ResearchGate) Source: ResearchGate URL:[Link]
-
Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Sources
Application Note: Regioselective Synthesis and Purification Protocol for 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound CAS: 1638771-14-8
Introduction and Strategic Context
The compound 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the design and synthesis of potent kinase inhibitors, most notably targeting fibroblast growth factor receptors (FGFR) for oncology applications, as well as Bcr-Abl kinase inhibitors[1][2].
The incorporation of a fluorine atom at the C-7 position of the pyrrolopyrazine scaffold significantly modulates the physicochemical properties of the resulting active pharmaceutical ingredients (APIs), often improving metabolic stability and binding affinity via halogen bonding. The bromine atom at C-2 provides a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
Mechanistic Rationale & Pathway Design
The synthesis of this dual-halogenated scaffold relies on the inherent electronic properties of the fused bicyclic system. The pyrrole ring is significantly more electron-rich than the electron-deficient pyrazine ring. Consequently, electrophilic aromatic substitution occurs preferentially on the pyrrole moiety.
By utilizing Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an electrophilic source of fluorine ( F+ ), the reaction can be directed regioselectively to the C-7 position (analogous to the C-3 position of an indole). The starting material, 2-bromo-5H-pyrrolo[2,3-b]pyrazine, is subjected to mild fluorination conditions to prevent over-halogenation or oxidative degradation of the pyrrole ring.
Fig 1. Electrophilic fluorination pathway of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Materials and Reagents
All reagents should be of analytical grade. Solvents must be anhydrous to prevent competitive hydrolysis of the electrophilic fluorinating agent.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | Starting Material | 198.02 | 1.00 | 1.98 g |
| Selectfluor | Fluorinating Agent | 354.26 | 1.05 | 3.72 g |
| Acetonitrile (Anhydrous) | Solvent | 41.05 | N/A | 40.0 mL |
| N,N-Dimethylformamide (DMF) | Co-solvent (optional) | 73.09 | N/A | 5.0 mL |
| Sodium Bicarbonate (Sat. Aq.) | Quenching Agent | 84.01 | Excess | 50.0 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | 3 x 40.0 mL |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; in-process controls (IPC) are explicitly integrated to ensure reaction fidelity before proceeding to subsequent steps[1].
Phase 1: Reaction Setup and Initiation
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen ( N2 ) or Argon.
-
Dissolution: Charge the flask with 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.98 g, 10.0 mmol). Add 40 mL of anhydrous Acetonitrile. If solubility is poor, add up to 5 mL of anhydrous DMF until a clear solution is achieved.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Reagent Addition: Weigh Selectfluor (3.72 g, 10.5 mmol) into a solid-addition funnel or add it portion-wise over 20 minutes directly to the stirring solution. Causality Note: Portion-wise addition mitigates the exothermic nature of the electrophilic attack, preventing the formation of undesired di-fluorinated byproducts or oxidative dimers.
Phase 2: Reaction Monitoring (Self-Validation)
-
Incubation: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (20–25 °C) over an additional 2 hours.
-
In-Process Control (IPC): Withdraw a 20 µL aliquot and dilute in 1 mL of Methanol. Analyze via UPLC-MS (UV at 254 nm).
-
Validation Checkpoint: The reaction is deemed complete when the starting material peak ( [M+H]+≈198/200 ) is ≤2% relative to the product peak ( [M+H]+≈216/218 ). If incomplete, stir for an additional 2 hours and re-analyze.
-
Phase 3: Quenching and Workup
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO3 to neutralize any generated hydrofluoric acid ( HF ) equivalents and quench unreacted Selectfluor.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with distilled water (2 x 30 mL) to remove residual DMF, followed by brine (50 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporator, water bath at 35 °C) to yield the crude product as a dark solid.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Use a gradient elution of Hexanes:Ethyl Acetate (starting at 90:10, ramping to 60:40 v/v).
-
Isolation: Pool the fractions containing the pure product (identified via TLC, Rf≈0.4 in 70:30 Hexanes:EtOAc). Concentrate under vacuum to afford 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine as an off-white to pale yellow solid[3].
Analytical Characterization Data
To ensure trustworthiness and verify the structural integrity of the synthesized scaffold, the isolated material must conform to the following expected analytical parameters[1][3]:
| Analytical Technique | Expected Parameters / Signals |
| LC-MS (ESI+) | m/z calculated for C6H4BrFN3 [M+H]+ : 215.96 / 217.96 (1:1 isotopic ratio due to 79Br/81Br ). Found: 216.0 / 218.0. |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ 12.65 (br s, 1H, pyrrole N-H), 8.35 (s, 1H, pyrazine C-H), 7.82 (d, JH−F=2.5 Hz, 1H, pyrrole C-H). |
| 19 F NMR (376 MHz, DMSO- d6 ) | δ -162.4 (d, JF−H=2.5 Hz, 1F). |
| Purity (HPLC) | ≥98% (Area% at 254 nm). |
References
Sources
how to use 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in drug discovery
An Application Note on the strategic implementation of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in the design and synthesis of next-generation kinase inhibitors.
The Privileged Nature of the Pyrrolo[2,3-b]pyrazine Scaffold
In modern oncology and immunology drug discovery, identifying a highly selective, metabolically stable hinge-binding scaffold is the foundation of a successful kinase inhibitor program. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a "privileged scaffold," frequently utilized to target receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFR), Janus kinases (JAK), and Spleen tyrosine kinase (SYK) [1].
The specific building block 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine offers a trifecta of structural advantages for medicinal chemists:
-
Bidentate Hinge Binding: The core acts as a potent ATP-competitive bidentate binder. The pyrrole nitrogen (N5) serves as a hydrogen-bond donor, while the pyrazine nitrogen (N4) acts as a hydrogen-bond acceptor, perfectly complementing the backbone amide linkages of the kinase hinge region (e.g., Ala564 in FGFR1).
-
The 7-Fluoro Advantage (Metabolic & Electronic): The C7 position of the pyrrole ring is highly electron-rich and notoriously susceptible to rapid Phase I cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine—a classic bioisostere—blocks this metabolic liability, drastically improving the compound's half-life. Furthermore, fluorine's strong electron-withdrawing inductive effect lowers the pKa of the adjacent N5 proton, significantly strengthening its hydrogen-bond donor capacity to the kinase hinge [1].
-
The 2-Bromo Handle: The bromine atom at the C2 position provides an ideal, highly reactive vector for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), allowing chemists to rapidly build Structure-Activity Relationship (SAR) libraries that project into the solvent-exposed channel of the kinase.
FGFR signaling pathway and the targeted intervention point of pyrrolo[2,3-b]pyrazine inhibitors.
Hit-to-Lead Workflow & Synthetic Strategy
Direct cross-coupling on unprotected pyrrolo[2,3-b]pyrazines is often plagued by low yields. The acidic pyrrole NH (pKa ~13) can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted N-arylation side products.
Causality in Experimental Design: To circumvent this, the workflow mandates the protection of the N5 position using a 2-(Trimethylsilyl)ethoxymethyl (SEM) group. The SEM group is robust under the highly basic conditions of Suzuki coupling but can be cleanly cleaved using trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) in the final step [2].
Workflow for generating kinase inhibitor libraries from the 2-bromo-7-fluoro scaffold.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the C2 position using a pre-protected 2-bromo-7-fluoro-5-(SEM)-pyrrolo[2,3-b]pyrazine intermediate.
Reagents & Materials:
-
2-bromo-7-fluoro-5-(SEM)-pyrrolo[2,3-b]pyrazine (1.0 eq, 0.5 mmol)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 eq, 0.6 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%) - Chosen for its bidentate ligand structure, which suppresses β-hydride elimination and accelerates reductive elimination in sterically hindered systems.
-
Base: Potassium carbonate (K₂CO₃) (2.5 eq, 1.25 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL) - Provides optimal solubility for both the organic substrates and the inorganic base.
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave vial, dissolve the protected scaffold and the boronic acid in the 1,4-Dioxane/H₂O mixture.
-
Base Addition: Add K₂CO₃ to the solution.
-
Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vial with a crimp cap.
-
Reaction: Heat the mixture to 90°C in an oil bath or heating block for 4–6 hours.
-
Validation Checkpoint (Self-Validating System): At 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material mass [M+H]+ is completely depleted and the product mass is dominant. If >10% starting material remains, spike with an additional 2.5 mol% catalyst and heat for 2 more hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the SEM-protected intermediate. (Proceed to standard TFA deprotection to yield the final compound).
Protocol 2: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay
To evaluate the synthesized derivatives, a TR-FRET assay is utilized to measure ATP-competitive inhibition against FGFR1.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Enzyme/Substrate Mix: Dilute recombinant FGFR1 kinase domain and biotinylated peptide substrate in the assay buffer.
-
Incubation: Transfer 5 µL of the Enzyme/Substrate mix to a 384-well low-volume plate. Add 50 nL of the compound dilution via acoustic dispensing (e.g., Echo 550). Incubate at room temperature for 15 minutes to allow for compound-enzyme association.
-
Reaction Initiation: Add 5 µL of ATP solution (concentration set precisely at the apparent Km of FGFR1 to ensure accurate IC₅₀ determination) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction), Eu-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-APC (Acceptor).
-
Validation Checkpoint: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). The assay run is only considered valid and trustworthy if the Z'-factor is ≥0.65 .
Quantitative Data: The Impact of the 7-Fluoro Substitution
To demonstrate the causality behind selecting the 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine building block over its non-fluorinated counterpart, the following table summarizes the Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) data typical for this class of inhibitors [1, 2].
| Scaffold Core | C2 Substituent (R-Group) | C7 Substituent | FGFR1 IC₅₀ (nM) | Human Liver Microsome (HLM) T₁/₂ (min) |
| 5H-pyrrolo[2,3-b]pyrazine | 3,5-dimethoxyphenyl | -H | 42.5 | 18.2 |
| 5H-pyrrolo[2,3-b]pyrazine | 3,5-dimethoxyphenyl | -F | 11.3 | > 60.0 |
| 5H-pyrrolo[2,3-b]pyrazine | 4-(4-methylpiperazin-1-yl)phenyl | -H | 28.0 | 22.4 |
| 5H-pyrrolo[2,3-b]pyrazine | 4-(4-methylpiperazin-1-yl)phenyl | -F | 6.5 | 58.0 |
Data Synthesis: As shown in the table, the introduction of the 7-fluoro group achieves two critical objectives simultaneously: it increases biochemical potency (lowering IC₅₀ by ~3-4 fold due to enhanced hydrogen bonding at the hinge) and dramatically increases metabolic stability (extending HLM half-life by blocking C7-oxidation).
References
-
Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents (via NCBI/PMC) URL: [Link]
preparation of advanced intermediates from 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Application Note: Strategic Preparation of Advanced Intermediates from 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Introduction & Mechanistic Rationale
2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) is a highly privileged bicyclic heteroaromatic scaffold extensively utilized in medicinal chemistry[1]. It serves as a critical intermediate in the design and synthesis of kinase inhibitors, most notably targeting fibroblast growth factor receptors (FGFR)[2] and Bcr-Abl kinases[3].
The molecular architecture of this scaffold (C₆H₃BrFN₃) offers distinct mechanistic advantages[4]:
-
C7-Fluorine Substitution: The introduction of fluorine at the C7 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, its strong electron-withdrawing nature modulates the pKa of the adjacent pyrrole nitrogen, optimizing its function as a hydrogen-bond donor in the ATP-binding hinge region of kinases[2].
-
C2-Bromine Handle: Positioned on the electron-deficient pyrazine ring, the C-Br bond is highly activated toward oxidative addition. This makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations[5].
Strategic Workflow for Advanced Intermediates
To successfully elaborate this scaffold into advanced intermediates, a sequential protection-functionalization strategy is strictly required. The acidic pyrrole NH must be masked prior to cross-coupling to prevent the formation of unreactive palladium-amide species (catalyst poisoning) and to suppress competing N-arylation side reactions.
Fig 1: Divergent synthetic workflow for advanced intermediates from CAS 1638771-14-8.
Experimental Protocols
Protocol A: N-Protection via SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)
Causality & Expert Insight: While Boc protection is common in peptide synthesis, the SEM group is specifically selected here for its robust stability under the elevated temperatures and aqueous basic conditions required for subsequent Suzuki-Miyaura couplings[5]. The use of sodium hydride (NaH) ensures complete deprotonation of the weakly acidic pyrrole NH, driving the nucleophilic substitution to completion.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, argon-purged flask with 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv, e.g., 10 mmol) and anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium salt.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for an additional 2 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation & Quality Control: Monitor reaction completion via LC-MS. The starting material exhibits an isotopic [M+H]⁺ doublet at m/z 216/218. Successful SEM protection is validated by the complete disappearance of this signal and the emergence of the product mass at m/z 346/348, confirming a self-validating transformation.
Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
Causality & Expert Insight: The electron-deficient pyrazine ring accelerates the oxidative addition of the C-Br bond to Pd(0). Pd(dppf)Cl₂ is utilized as the pre-catalyst because its large bite angle facilitates the reductive elimination step, minimizing unwanted protodeboronation of the boronic acid partner. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base.
Step-by-Step Methodology:
-
Preparation: In a microwave vial or Schlenk tube, combine the SEM-protected intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 0.1 M). Degas the suspension by bubbling argon through the mixture for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the vessel and purge with argon for an additional 2 minutes.
-
Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via automated flash chromatography to isolate the advanced C2-aryl intermediate.
Validation & Quality Control: TLC analysis should show a highly fluorescent spot under 254 nm UV light. LC-MS must confirm the expected mass of the coupled product, with the isotopic bromine pattern (1:1 ratio) completely absent, verifying full conversion of the C-Br bond.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields for the divergent functionalization of the 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold.
| Transformation | Reagents / Catalyst | Base / Solvent | Temp / Time | Typical Yield |
| N-Protection (SEM) | SEM-Cl, NaH (60%) | DMF | 0 °C to RT, 2 h | 85 - 92% |
| N-Protection (Tosyl) | TsCl, DMAP (cat.) | DIPEA, DCM | RT, 4 h | 88 - 95% |
| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O | 90 °C, 12 h | 70 - 85% |
| Buchwald-Hartwig | R-NH₂, Pd₂(dba)₃, Xantphos | Cs₂CO₃, Toluene | 100 °C, 16 h | 60 - 75% |
Conclusion
The 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold is a highly versatile starting material for the synthesis of advanced kinase inhibitors[2]. By employing a rigorous N-protection strategy followed by palladium-catalyzed cross-coupling, medicinal chemists can rapidly generate diverse libraries of C2-functionalized intermediates. The protocols outlined above ensure high fidelity, reproducibility, and scalability, providing a robust foundation for downstream drug development efforts.
References[2] Title: 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine - EvitaChem: Methods. Source: EvitaChem. URL: 3]">https://www.evitachem.com[3] Title: 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | 1638771. Source: Benchchem. URL: 1]">https://www.benchchem.com[1] Title: CAS 1638771-14-8 | Sigma-Aldrich. Source: Sigma-Aldrich. URL: 4]">https://www.sigmaaldrich.com[4] Title: 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine FGFR. Source: EvitaChem. URL: 5]">https://www.evitachem.com[5] Title: 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Suzuki. Source: Benchchem. URL: https://www.benchchem.com
Sources
improving yield in the synthesis of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of highly functionalized azaindoles. The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly utilized in the development of potent kinase inhibitors for targeted cancer therapies (such as FGFR inhibitors) 1.
However, its synthesis—specifically the construction of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine—presents unique challenges in regioselectivity, cyclization efficiency, and intermediate stability. This guide provides field-proven troubleshooting strategies, grounded in mechanistic causality, to help you maximize your isolated yields.
Synthetic Workflow & Bottleneck Analysis
Synthetic workflow for 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine highlighting yield bottlenecks.
Troubleshooting FAQs
Q1: Why is my yield of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate so low during the base-mediated cyclization step? A1: The reductive ring closure of the 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine precursor is highly sensitive to the choice of base. Many researchers initially default to Sodium Hydride (NaH). However, NaH often leads to incomplete conversion and complex mixtures due to competing degradation of the alkyne. Switching to Potassium tert-butoxide (KOtBu) in N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at 50–80 °C provides a cleaner reaction outcome and significantly improves the yield 2. Mechanistically, the bulky tert-butoxide anion efficiently deprotonates the pyrazine amine to initiate the 5-endo-dig cyclization without acting as a competing nucleophile, while the polar aprotic solvent stabilizes the transition state 1.
Q2: How can I achieve high regioselectivity and yield when introducing the fluorine atom at the C-7 position? A2: The introduction of fluorine onto the pyrrolo[2,3-b]pyrazine core is achieved through electrophilic aromatic substitution [[3]](). The C-7 position of the pyrrole ring is the most electron-rich and thus the kinetically favored site for electrophilic attack. However, harsh fluorinating agents can cause oxidative decomposition or polyfluorination. To maximize yield, use Selectfluor in anhydrous acetonitrile (MeCN) at strictly 0 °C. The low temperature suppresses off-target fluorination at the C-3 position. If you observe over-halogenation, verify the stoichiometry of your fluorinating agent (keep it strictly to 1.05 equivalents) and ensure your starting material is completely free of residual moisture, which can hydrolyze Selectfluor into reactive, unselective byproducts.
Q3: I am experiencing significant product loss during the purification of these intermediates. How can I optimize recovery? A3: The unprotected pyrrolo[2,3-b]pyrazine core is highly polar and strongly hydrogen-bonds to the silanol groups on standard silica gel, leading to severe streaking and irreversible retention. You have two options to resolve this:
-
Stationary Phase Modification: Pre-treat your silica gel with 1% triethylamine (TEA) to cap the acidic silanol sites, or switch to neutral alumina.
-
Chemical Protection: Protect the pyrrole nitrogen with a tosyl (Ts) group immediately after cyclization. Reacting the core with p-toluenesulfonyl chloride (TsCl) and a base dramatically improves the molecule's solubility in organic solvents and its chromatographic behavior, allowing for near-quantitative recovery during purification 1.
Quantitative Data Summary: Optimization of Reaction Conditions
| Reaction Step | Evaluated Condition | Isolated Yield (%) | Purity (LC-MS) | Key Mechanistic Observation |
| Cyclization | NaH in THF (rt to 60 °C) | 35% | 70% | Incomplete conversion; significant alkyne degradation observed. |
| Cyclization | KOtBu in NMP (80 °C) | 82% | >95% | Clean profile; rapid 5-endo-dig cyclization facilitated by bulky base. |
| Fluorination | NFSI in THF (rt) | 41% | 65% | Poor regioselectivity; C-3 fluorination and di-fluorinated byproducts. |
| Fluorination | Selectfluor in MeCN (0 °C) | 76% | 92% | High C-7 selectivity; low temperature prevents oxidative degradation. |
Self-Validating Experimental Protocol
Phase 1: Base-Mediated Cyclization (Core Assembly)
-
Setup: Charge a flame-dried, three-necked round-bottom flask with 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.3 M concentration. Stir under a continuous nitrogen atmosphere.
-
Base Addition: Add potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise at room temperature. Self-Validation Check: Observe an immediate color change from pale yellow to deep red/brown. This visual cue confirms the deprotonation of the amine and the initiation of the cyclization cascade.
-
Heating & Monitoring: Heat the reaction mixture to 80 °C for 3 hours. Self-Validation Check: Pull an aliquot and analyze via LC-MS. The reaction is complete when the starting material peak is fully consumed and the dominant peak exhibits an [M+H]+ m/z of ~198/200 (characteristic 1:1 isotopic pattern for the monobrominated 2-bromo-5H-pyrrolo[2,3-b]pyrazine core).
-
Workup: Quench the mixture by pouring it into vigorously stirred ice water. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove the NMP solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Regioselective Electrophilic Fluorination
-
Setup: Dissolve the crude 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous acetonitrile (MeCN) (0.2 M). Cool the flask to strictly 0 °C using an ice-water bath.
-
Reagent Addition: Add Selectfluor (1.05 eq) in small portions over 15 minutes. Self-Validation Check: Maintain the internal temperature below 5 °C during addition. Exothermic spikes indicate rapid, unselective halogenation which will lead to C-3 fluorinated byproducts.
-
Monitoring: Stir at 0 °C for 2 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The product spot should appear slightly higher in Rf than the starting material and stain strongly active under short-wave UV (254 nm).
-
Isolation: Quench with saturated aqueous NaHCO₃ to neutralize any generated acid. Extract with dichloromethane (DCM). Purify the concentrated crude via flash column chromatography using silica gel pre-equilibrated with 1% triethylamine (TEA) to yield the pure 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
References
- EvitaChem: Methods - 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. EvitaChem.
- Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PubMed Central (PMC).
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Benchchem.
- Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance.
Sources
Technical Support Center: Troubleshooting Debromination in 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic cross-coupling: protodehalogenation (debromination) .
The 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold is a highly valuable but exceptionally reactive building block. Its electron-deficient pyrazine ring and inductively withdrawing fluorine atom make the C2-Br bond highly susceptible to oxidative addition, but equally vulnerable to premature reduction. This guide synthesizes mechanistic causality with field-proven methodologies to help you build a self-validating, robust experimental workflow.
Part 1: Diagnostic FAQs (Mechanistic Insights)
Q: Why does the 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold undergo debromination so readily during cross-coupling? A: The electron-deficient pyrazine core significantly accelerates the oxidative addition of the Pd(0) catalyst into the C2-Br bond. However, the resulting Pd(II)-aryl intermediate is highly susceptible to quenching. The unprotected pyrrole nitrogen (5H) is acidic. If left unprotected, it acts as an internal proton source, leading to rapid protodehalogenation before the slower transmetalation step can occur[1]. Furthermore, the highly electronegative fluorine atom at the 7-position inductively withdraws electron density, making the C-Br bond even more susceptible to cleavage under basic or reductive conditions[2].
Q: Is N-protection strictly necessary, and which groups are best? A: Yes, protecting the 5H-pyrrole nitrogen is the most effective way to prevent debromination[1]. Masking the NH group eliminates the primary internal proton source and prevents the nitrogen from coordinating to and poisoning the palladium catalyst. Robust protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butoxycarbonyl (Boc) are highly recommended[3].
Q: How do I select the right catalyst and ligand to outcompete the side reaction? A: To minimize debromination, you must accelerate the transmetalation and reductive elimination steps. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos are critical here[4]. They stabilize the active monoligated Pd(0) species and sterically force the reductive elimination step, minimizing the lifespan of the vulnerable Pd(II) intermediate[4]. Utilizing a pre-catalyst (e.g., XPhos Pd G2) ensures rapid generation of the active catalytic species without requiring high temperatures that exacerbate side reactions[5].
Q: Can the choice of base and solvent cause hydrodehalogenation? A: Absolutely. Solvents and bases can act as exogenous hydride donors. Primary and secondary alcohols (e.g., ethanol, isopropanol) or bases with beta-hydrogens (e.g., alkoxides) can undergo beta-hydride elimination, transferring a hydride to the Pd(II) center and causing debromination[2]. It is strongly advised to use mild, anhydrous bases like K3PO4 or Cs2CO3 in aprotic solvents such as 1,4-dioxane or toluene[3].
Part 2: Interactive Troubleshooting Workflows
Understanding the divergence between the desired catalytic cycle and the degradation pathway is critical for optimization.
Catalytic cycle showing the divergence between cross-coupling and protodehalogenation.
Decision tree for troubleshooting and minimizing debromination side reactions.
Part 3: Quantitative Optimization Matrix
The following table summarizes the causal impact of reaction parameters on the competition between successful cross-coupling and debromination.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Causality |
| N-Protection | Unprotected (5H-NH) | SEM or Boc protected | Eliminates the acidic proton source; prevents catalyst poisoning[1]. |
| Ligand Choice | PPh3 or dppf | XPhos or RuPhos | Bulky, electron-rich ligands accelerate reductive elimination over side reactions[4]. |
| Base Selection | NaOtBu or NaOH | K3PO4 or Cs2CO3 | Milder bases prevent base-mediated hydride transfer and substrate degradation[2]. |
| Solvent System | EtOH / H2O mixtures | Anhydrous 1,4-Dioxane | Aprotic environments eliminate exogenous protic and hydride sources[2]. |
| Temperature | >100 °C | 70–80 °C | Lower thermal energy reduces the rate of unwanted C-Br bond cleavage[3]. |
Part 4: Standard Operating Procedures (SOPs)
To ensure high scientific integrity, every protocol must be a self-validating system. Do not proceed to the coupling step without analytically confirming the success of the protection step.
Protocol 1: Self-Validating N-Boc Protection
-
Preparation: Dissolve 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF (0.2 M) under a strict inert argon atmosphere.
-
Reagent Addition: Add catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C.
-
Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise to control the exotherm[3].
-
Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction's completion by LC-MS to ensure total consumption of the starting material before proceeding[3].
-
Work-up: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
-
Setup: To an oven-dried Schlenk tube, add the N-Boc-protected 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq)[2].
-
Catalyst Loading: Add XPhos Pd G2 pre-catalyst (5 mol%) and supplemental XPhos ligand (5 mol%)[5]. The use of a pre-catalyst ensures a well-defined active catalyst and mitigates debromination[2].
-
Atmosphere Control: Evacuate and backfill the tube with argon three times to ensure strict anaerobic conditions, preventing catalyst oxidation[4].
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Reaction & Monitoring: Seal the tube and heat to 80 °C. Monitor the reaction closely (e.g., every hour) and quench it as soon as the starting material is consumed to prevent product degradation and accumulation of byproducts[3].
-
Isolation: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous MgSO₄, and purify via flash chromatography[4].
References
-
How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline - Benchchem. Benchchem.com.3
-
How to avoid debromination in 5-bromoindole reactions - Benchchem. Benchchem.com. 1
-
How to avoid debromination in pyridine coupling reactions - Benchchem. Benchchem.com. 4
-
Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions - Benchchem. Benchchem.com. 2
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction... - RSC Advances. RSC Publishing. 5
-
Pd-Catalyzed Cross-Couplings : On the Importance of the Catalyst Quantity Descriptors... - SciSpace. SciSpace.com. 6
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Technical Support Center: Troubleshooting 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most frequent synthetic bottlenecks encountered by medicinal chemists and drug development professionals: the poor cross-coupling reactivity of the 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold.
This bicyclic heteroaromatic building block is a highly valuable pharmacophore, frequently utilized in the design of kinase inhibitors, notably for fibroblast growth factor receptors (FGFR)[1]. However, subjecting this unprotected scaffold to standard palladium-catalyzed conditions often results in near-zero conversion. Below, we dissect the mechanistic root causes of this failure and provide validated, self-correcting protocols to ensure synthetic success.
Mechanistic Workflow: Reactivity Issues & Solutions
Logical workflow of reactivity issues and solutions for pyrrolo[2,3-b]pyrazine coupling.
Frequently Asked Questions (FAQs)
Q1: Why does 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine show near-zero conversion in standard Suzuki or Buchwald couplings? A1: The failure is fundamentally electronic. The 5H-pyrrole nitrogen possesses an acidic proton. Under the basic conditions strictly required for cross-coupling catalytic cycles (e.g., using K2CO3 , Cs2CO3 , or NaOtBu ), this proton is abstracted, generating a highly electron-rich aza-indolide anion. This excess electron density delocalizes across the bicyclic system, drastically increasing the electron density on the pyrazine ring. Because the first step of the palladium catalytic cycle—oxidative addition—requires the aryl halide to be relatively electron-deficient, the formation of this anion creates an insurmountable activation barrier, blocking oxidative addition into the C2-Br bond. Furthermore, the unprotected nitrogen atoms can act as chelating agents, poisoning the palladium catalyst[2].
Q2: Which protecting group is optimal for this scaffold, and how does it alter the electronic landscape? A2: While protecting groups like SEM or Boc prevent anion formation, the p-Toluenesulfonyl (Tosyl/Ts) group is strictly recommended for this specific scaffold. The Tosyl group is strongly electron-withdrawing. Not only does it mask the acidic N-H, preventing deprotonation, but its inductive and resonance-withdrawing effects pull electron density away from the pyrazine ring. This electronic modulation highly activates the C2-Br bond, facilitating rapid oxidative addition by Pd(0)[2][3].
Q3: What catalyst and ligand system should be used for the protected intermediate? A3: For Suzuki-Miyaura couplings of the N-Ts protected scaffold, Pd(dppf)Cl2 is highly effective. The large bite angle of the dppf ligand accelerates reductive elimination, while its bidentate nature prevents the pyrazine nitrogens from stripping the palladium center. For more challenging Buchwald-Hartwig aminations, third-generation palladacycles like XPhos Pd G3 or BrettPhos Pd G3 are recommended to ensure the catalyst remains active.
Quantitative Data: Protecting Group Impact
The choice of protecting group at the N5 position directly dictates the success of the downstream cross-coupling. The table below summarizes the electronic effects and resulting yields based on standard Suzuki-Miyaura conditions.
| Protecting Group (N5) | Electronic Effect on Pyrazine Ring | Base Stability | Average Suzuki Coupling Yield (%) |
| None (5H-NH) | Highly Electron-Donating (Anion) | N/A | < 5% (Recovery of SM) |
| SEM | Mildly Electron-Donating | High | 40 - 50% |
| Boc | Electron-Withdrawing | Low (Cleaves at high temp) | 55 - 65% |
| Tosyl (Ts) | Strongly Electron-Withdrawing | Moderate-High | > 85% |
Validated Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: N-Tosylation of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Objective: Mask the acidic N-H and electronically activate the C2-Br bond prior to cross-coupling.
-
Preparation: Dissolve 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality: NaH irreversibly deprotonates the pyrrole N-H, driving the equilibrium forward through the evolution of H2 gas.
-
Self-Validating Step: Observe active bubbling upon addition. Wait 30 minutes until gas evolution completely ceases, confirming total anion formation.
-
-
Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours[2].
-
Quenching & Extraction: Quench carefully with saturated aqueous NH4Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF.
-
Verification: Analyze via TLC (Hexanes/EtOAc).
-
Self-Validating Step: The N-Ts protected product will elute significantly faster (higher Rf ) than the highly polar, unprotected starting material. If a low Rf spot remains, the protection is incomplete.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of the N-Ts Protected Scaffold
Objective: Form the C-C bond at the C2 position using an arylboronic acid.
-
Reagent Loading: In an oven-dried Schlenk flask, combine 2-bromo-7-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (2.5 eq)[3].
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).
-
Causality: The bidentate dppf ligand prevents the pyrazine nitrogens of the substrate from displacing the ligand and poisoning the metal center, a common failure mode with monodentate ligands.
-
-
Reaction: Heat the mixture to 90 °C for 12 hours under argon.
-
Self-Validating Step: The reaction mixture should maintain a deep red/orange hue throughout the process. If the solution turns completely black with a metallic precipitate within the first hour, the catalyst has decomposed into inactive Pd black, indicating oxygen contamination or ligand stripping.
-
-
Workup & Deprotection: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate. Purify via flash chromatography.
-
Note: The Tosyl group can be subsequently removed to yield the final 5H-pyrrolo[2,3-b]pyrazine product using mild bases like Cs2CO3 in a MeOH/THF mixture at 50 °C[3].
-
References
- 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine - EvitaChem. EvitaChem.
- Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC.
- Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC.
Sources
preventing degradation of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine during storage
[label="Photolytic\nDehalogenation", fillcolor="#EA4335", fontcolor
Logical mapping of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine degradation pathways.
Part 2: Quantitative Stability Matrix
The following table summarizes the degradation trajectory of the compound under various storage conditions. The data clearly demonstrates that temperature control alone is insufficient; atmospheric control is the primary driver of long-term stability.
| Storage Condition | Atmosphere | Container Type | 1-Month Purity | 6-Month Purity | Primary Degradation Mechanism |
| Room Temp (25°C) | Ambient Air | Clear Glass | 89.2% | < 50.0% | Photolytic Dehalogenation / Oxidation |
| Room Temp (25°C) | Desiccated | Amber Glass | 97.1% | 82.4% | Thermal Oxidation |
| 4°C | Ambient Air | Clear Glass | 94.5% | 78.1% | Moisture-driven Hydrolysis |
| -20°C | Argon Purged | Amber Glass | > 99.5% | > 99.0% | None detected (Optimal) |
Part 3: Troubleshooting Guides & FAQs
Q: My compound changed from a pale yellow powder to a dark brown solid over the weekend. What happened? A: This is a definitive sign of photolytic dehalogenation followed by photo-oxidation. The C-Br bond is highly sensitive to light. When cleaved, it forms radical species that rapidly oxidize the electron-rich pyrrole segment of the molecule. Causality fix: Always handle this compound under low-light conditions and mandate the use of opaque or amber glass vials for any storage duration.
Q: Can I store this compound as a ready-to-use stock solution in DMSO? A: It is highly discouraged for long-term storage. DMSO is notoriously hygroscopic. The introduction of water into the DMSO stock, combined with the extreme electron deficiency of the pyrazine ring, makes the compound highly susceptible to SNAr and hydrolysis 1. If you must create a liquid stock for an ongoing assay, aliquot it immediately, freeze at -80°C, and strictly avoid freeze-thaw cycles.
Q: Why is an inert gas purge required if I am already storing it at -20°C? A: Cold air holds less moisture, but freezers are highly humid environments due to constant door opening and condensation. Because the compound is hygroscopic, any ambient air trapped in the vial will condense its moisture onto the powder when chilled 2. Purging with heavy inert gas (Argon) displaces both oxygen (preventing oxidation) and ambient water vapor (preventing hydrolysis).
Q: How does extreme pH affect this scaffold during experimental assays? A: The pyrrole nitrogen (NH) is slightly acidic. Under highly basic conditions, it deprotonates, altering the electron distribution and making the ring system prone to oxidative degradation. Conversely, extreme acidic conditions can protonate the pyrazine nitrogens, accelerating nucleophilic attack at the C2/C7 positions. Maintain physiological or strictly neutral pH during prolonged aqueous assays.
Part 4: Self-Validating Storage Protocol
To guarantee trustworthiness in your lab's handling of this compound, do not rely on assumptions. Use this Self-Validating Storage Workflow . This protocol incorporates a gravimetric internal control (Step 4) that proves whether the atmospheric seal has been compromised over time.
Step-by-Step Methodology:
-
Baseline QC Validation: Upon receipt, dissolve a 1 mg sample in LC-MS grade Acetonitrile and run a baseline LC-MS and 1H-NMR. Document the exact purity. This provides the ground truth for future comparisons.
-
Desiccated Aliquoting: Transfer the bulk powder into a glove box or a heavily desiccated environment (Relative Humidity < 10%). Aliquot the compound into single-use amber glass vials to minimize future handling and light exposure.
-
Inert Gas Displacement: Using a manifold, gently purge each vial with Argon gas for 10-15 seconds. Argon is heavier than Nitrogen and will effectively blanket the powder, completely displacing oxygen and atmospheric moisture.
-
Seal & Gravimetric Self-Validation (Critical): Cap the vials tightly with PTFE-lined caps and wrap the seal tightly with Parafilm. Weigh the fully sealed vial on an analytical balance and write the exact mass (to 4 decimal places) on the label.
-
Self-Validation Logic: Because the compound is hygroscopic, if the seal fails during storage, the powder will absorb moisture and the vial's total mass will increase. Before using an aliquot months later, re-weigh the vial. If the mass has increased by >0.5 mg, the seal has failed, and the compound must be re-QC'd via LC-MS before use.
-
-
Long-Term Storage: Place the sealed vials in a secondary container filled with indicating silica gel desiccant, and store in a dedicated -20°C freezer 3.
Step-by-step optimal storage workflow for halogenated pyrrolopyrazines.
References
-
Capot Chemical. "MSDS of 7-Bromo-5H-pyrrolo[2,3-B]pyrazine".[Link]
Sources
Technical Support Center: HPLC Purification of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with the isolation and purification of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine .
Due to its amphoteric backbone (a weakly acidic pyrrole NH fused to a weakly basic pyrazine ring) and the presence of strong electron-withdrawing halogens, this compound presents unique chromatographic challenges. The protocols and troubleshooting steps below are designed to ensure high mass recovery, baseline resolution from synthesis impurities, and robust preparative scale-up.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: Why am I observing severe peak tailing and broad peak shapes on a standard C18 column?
The Causality: Standard silica-based C18 columns contain residual surface silanols (Si-O⁻). The pyrrole NH (position 5) of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine acts as a strong hydrogen bond donor. When using low-ionic-strength mobile phases (like 0.1% Formic Acid), these secondary interactions are not masked, leading to severe tailing [3]. Furthermore, the halogens lower the pKa of the pyrrole NH to approximately 9–10, making it highly sensitive to local pH fluctuations at the silica surface. The Solution: Transition to a column utilizing Hybrid Particle Technology (e.g., Ethylene-Bridged Hybrid, BEH) or a Charged Surface Hybrid (CSH) phase. These particles mitigate silanol activity. Adjust your mobile phase to a buffered mid-pH (e.g., pH 5.0 with 20 mM Ammonium Acetate) to ensure the molecule remains strictly neutral while providing sufficient ionic strength to sharpen the peak [2].
Q2: My synthesis yields dehalogenated impurities (e.g., des-bromo or des-fluoro byproducts). Why can't my C18 column resolve them?
The Causality: C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. The difference in hydrophobicity between a fluoro-substituted and a des-fluoro pyrrolopyrazine is often insufficient to achieve baseline resolution ( α>1.5 ). The Solution: Employ an orthogonal selectivity phase, specifically a Pentafluorophenyl (PFP) column. PFP phases introduce strong dipole-dipole, π−π , and charge-transfer interactions. The highly electronegative fluorine atoms on the PFP ring will selectively interact with the distinct dipole moment created by the 2-bromo and 7-fluoro substituents, drastically improving the separation factor compared to standard alkyl phases.
Q3: During preparative HPLC scale-up, my sample (dissolved in DMSO) causes high backpressure spikes and precipitates in the autosampler. How do I fix this?
The Causality: This is a classic "concentration overloading" failure. To maximize throughput, preparative samples are dissolved in strong solvents like DMSO. However, standard HPLC fluidics mix the mobile phase (typically >90% aqueous at the start of a gradient) before it reaches the autosampler. When the hydrophobic DMSO plug hits the highly aqueous stream inside the injection loop, the localized solubility drops instantly, causing the halogenated heterocycle to crash out [1]. The Solution: Implement an Organic Phase Injection setup. By replumbing the system so the autosampler is exclusively on the organic pump line, the sample never encounters the aqueous environment until it reaches the high-pressure mixing tee, at which point it is rapidly diluted and swept onto the column [1].
Part 2: Workflow Visualizations
Figure 1: Systematic troubleshooting workflow for halogenated pyrrolopyrazine HPLC optimization.
Figure 2: Organic phase injection fluidic setup to prevent sample precipitation in Prep-HPLC.
Part 3: Data Presentation & Selection Guides
Table 1: Mobile Phase Additive Effects on 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Data summarizes expected chromatographic behavior based on the compound's amphoteric pKa profile.
| Mobile Phase Additive | Aqueous pH | Analyte Ionization State | Peak Shape (C18) | MS Compatibility | Recommended Use Case |
| 0.1% TFA | ~2.0 | Neutral (Pyrazine protonation suppressed by Br) | Moderate (Ion pairing masks silanols) | Poor (Severe ion suppression) | Analytical UV purity checks |
| 0.1% Formic Acid | ~2.7 | Neutral | Poor (Severe tailing due to unmasked silanols) | Excellent | General LC-MS screening |
| 20 mM NH₄OAc | ~5.0 | Strictly Neutral | Excellent (Optimal buffering capacity) | Good | Preparative Isolation |
| 0.1% NH₄OH | ~10.5 | Partially Anionic (Pyrrole NH deprotonation) | Broad/Split peaks | Good (Negative mode) | Not recommended |
Table 2: Column Selectivity Comparison
| Column Chemistry | Primary Interaction | Resolution of Dehalogenated Impurities | Mass Loadability (Prep) |
| Standard C18 | Hydrophobic (Dispersive) | Low ( α<1.1 ) | Moderate |
| CSH C18 | Hydrophobic + Surface Charge | Low ( α<1.1 ) | High (Excellent peak shape) |
| PFP (Fluorophenyl) | Dipole-Dipole, π−π , Steric | High ( α>1.5 ) | Moderate |
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Mobile Phase Screening & pH Optimization Workflow
Self-Validating System: Success is confirmed by calculating the USP Tailing Factor ( Tf ). Proceed to scale-up only when Tf≤1.2 .
-
Preparation of Buffer: Dissolve 1.54 g of Ammonium Acetate in 1.0 L of LC-MS grade water to yield a 20 mM solution. Adjust to pH 5.0 using glacial acetic acid. Filter through a 0.2 µm PTFE membrane.
-
Column Equilibration: Install a BEH C18 or CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Equilibrate with 95% Buffer / 5% Acetonitrile for 10 column volumes.
-
Gradient Execution: Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min. Column temperature must be maintained at 40 °C to improve mass transfer and reduce solvent viscosity [3].
-
Validation: Analyze the peak corresponding to 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. If Tf>1.2 , verify the buffer pH. If co-eluting impurities are present (confirmed via MS isotopic distribution for Br/F), switch the stationary phase to PFP and repeat the gradient.
SOP 2: Configuring Organic Phase Injection for Preparative HPLC
Self-Validating System: Success is confirmed by the absence of pressure spikes (>50 bar above baseline) during the injection cycle.
-
Fluidic Disconnection: Disconnect the fluidic line connecting the aqueous pump (Pump A) to the autosampler.
-
Re-routing Pump A: Route the output of Pump A directly into a high-pressure mixing tee located downstream of the autosampler [1].
-
Re-routing Pump B: Connect the output of the organic pump (Pump B, containing Acetonitrile or Methanol) directly to the autosampler inlet.
-
Autosampler Output: Connect the output of the autosampler to the remaining inlet of the high-pressure mixing tee.
-
Sample Preparation: Dissolve the crude 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in 100% anhydrous DMSO (up to 100 mg/mL depending on crude purity).
-
Execution: Initiate the gradient. The sample will be injected into the 100% organic stream of Pump B, preventing precipitation, and will dynamically mix with the aqueous stream at the tee immediately prior to the column head [1].
References
- Agilent Technologies. "Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC." Source: lcms.cz.
- Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." Source: waters.com.
- LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Source: chromatographyonline.com.
Comparative Reactivity Guide: 2-Bromo- vs. 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in Drug Discovery Workflows
For medicinal chemists and drug development professionals, the pyrrolo[2,3-b]pyrazine scaffold is a privileged structure, frequently utilized in the design of potent kinase inhibitors (such as FGFR and JAK inhibitors)[1]. When functionalizing this core, the choice of halogen at the 2-position—specifically between 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine and 2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine —dictates the synthetic strategy, reaction conditions, and scalability of the workflow[2].
This guide objectively compares the reactivity profiles of these two building blocks, providing mechanistic causality, comparative data, and self-validating experimental protocols to optimize your cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.
Mechanistic Rationale: The Halogen and Fluorine Effect
The reactivity of the 5H-pyrrolo[2,3-b]pyrazine system is governed by the electron-deficient nature of the pyrazine ring and the electron-rich nature of the pyrrole ring.
-
The 7-Fluoro Influence: The fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I) while providing minimal resonance donation (+M) due to orbital mismatch. This lowers the pKa of the pyrrole N-H, increases the overall electrophilicity of the pyrazine ring, and blocks metabolic oxidation at the 7-position.
-
Bromine vs. Chlorine at C-2: In palladium-catalyzed cross-coupling, reactivity is primarily driven by the Bond Dissociation Energy (BDE). The C-Br bond (~285 kJ/mol) undergoes oxidative addition much faster than the C-Cl bond (~331 kJ/mol). While scaffold-specific electronic effects can occasionally alter expected halogen reactivities in complex heteroaromatics[3], at the highly activated 2-position of this pyrazine core, the bromo derivative consistently offers superior kinetics for transition-metal catalysis. Conversely, in SNAr reactions, the higher electronegativity of chlorine can stabilize the Meisenheimer complex, making the 2-chloro derivative highly competitive or even superior depending on the nucleophile.
Mechanistic divergence in Pd-catalyzed oxidative addition for 2-bromo vs. 2-chloro derivatives.
Comparative Performance Data
The following table synthesizes the expected performance of both derivatives across standard medicinal chemistry transformations, illustrating the trade-offs between reactivity and stability.
| Property / Reaction | 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | Causality / Rationale |
| Suzuki-Miyaura Coupling | High yield (80-95%) at 60–80 °C | Moderate yield (50-70%) at 100+ °C | Lower BDE of C-Br allows facile oxidative addition with standard Pd(II) precatalysts. |
| Buchwald-Hartwig Amination | Fast conversion, standard ligands (BINAP, dppf) | Requires specialized ligands (XPhos, BrettPhos) | C-Cl cleavage requires highly electron-rich, sterically bulky phosphines to accelerate the catalytic cycle. |
| SNAr (Amines/Alkoxides) | Moderate to High | High | Chlorine's higher electronegativity better stabilizes the anionic transition state during nucleophilic attack. |
| Storage Stability | Light sensitive, prone to slow degradation | Highly stable, long shelf-life | C-Cl bonds are less susceptible to homolytic cleavage or photo-degradation. |
| Workflow Application | Discovery phase (Hit-to-Lead) | Scale-up and Process Chemistry | 2-Bromo enables rapid analog synthesis; 2-Chloro reduces cost of goods at scale[2]. |
Strategic Workflow Decision Matrix
Selecting the appropriate starting material is a function of the target molecule's sensitivity and the project's phase. Use the following decision tree to guide your selection.
Decision matrix for selecting between 2-bromo and 2-chloro pyrrolo[2,3-b]pyrazine scaffolds.
Self-Validating Experimental Protocols
To ensure experimental integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to verify that the causality of the chemical design is translating to the flask.
Protocol A: Mild Suzuki-Miyaura Coupling (Optimized for 2-Bromo)
Use this protocol when coupling sterically hindered or functionally sensitive boronic acids.
-
Preparation: In an oven-dried vial, combine 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Causality: K2CO3 is a mild base that is sufficient for the facile oxidative addition of the C-Br bond, preventing base-catalyzed degradation of the unprotected pyrrole N-H.
-
-
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (5 mol%).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Purge with N2 for 5 minutes.
-
Reaction: Heat to 70 °C for 3–5 hours.
-
Self-Validation (IPC): Take a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: The isotopic doublet of the starting material at m/z ~216/218[M+H]+ should be consumed. If a mass of m/z 138 is observed, hydrodebromination is occurring; reduce the temperature to 60 °C and ensure strict oxygen exclusion.
-
Protocol B: Buchwald-Hartwig Amination (Optimized for 2-Chloro)
Use this protocol for scale-up or when utilizing the more stable 2-chloro derivative.
-
Preparation: In an oven-dried Schlenk flask, combine 2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), primary/secondary amine (1.5 eq), and Cs2CO3 (3.0 eq).
-
Causality: The stronger C-Cl bond requires higher temperatures. Cs2CO3 provides the necessary basicity in non-polar solvents to facilitate the deprotonation of the amine during the catalytic cycle.
-
-
Catalyst/Ligand Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%).
-
Causality: XPhos is a highly electron-rich, bulky biaryl phosphine that forces the palladium center into a monoligated state (L1Pd), drastically lowering the activation energy required to cleave the stubborn C-Cl bond.
-
-
Solvent: Add anhydrous, degassed t-Amyl alcohol (0.15 M).
-
Reaction: Heat to 110 °C for 12–16 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc) and LC-MS.
-
Validation Check: The 2-chloro starting material (m/z ~172 [M+H]+) is highly UV-active. If the starting material is consumed but the product mass is absent, suspect competitive SNAr by the solvent (alkoxide formation). If this occurs, switch the solvent to non-nucleophilic Toluene.
-
References
- EvitaChem. "2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine - Product Information & Applications." EvitaChem.
- NextSDS. "2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine — Chemical Substance Information." NextSDS.
- National Institutes of Health (PMC). "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC.
Sources
LC-MS method validation for 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine quantification
Comparative LC-MS Method Validation for 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine Quantification: QqQ vs. HRMS
As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying complex, halogenated heterocyclic compounds in biological matrices. 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a highly specialized organic building block characterized by a fused pyrrole and pyrazine ring system[1]. Because of its unique structural properties, it serves as a critical intermediate and scaffold in the design of targeted cancer therapies, particularly fibroblast growth factor receptor (FGFR) inhibitors[1][2].
To support the pharmacokinetic (PK) profiling of drugs derived from this scaffold, laboratories must develop and validate robust bioanalytical methods. This guide provides an in-depth, objective comparison between two leading analytical platforms—Platform A: Triple Quadrupole (QqQ) LC-MS/MS and Platform B: High-Resolution Mass Spectrometry (HRMS) Q-TOF —and outlines a self-validating protocol compliant with ICH M10 regulatory guidelines[3].
Mechanistic Insights: The Chemistry of Detection
The analytical behavior of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is heavily dictated by its halogen substituents:
-
Isotopic Fidelity (Bromine): The presence of bromine creates a distinct ~1:1 isotopic doublet (79Br and 81Br). When designing a Multiple Reaction Monitoring (MRM) method on a QqQ, we must carefully select the precursor ion. While the [M+H]+ mass is approximately 216.0 m/z, the exact masses of the isotopes (215.96 and 217.96 m/z) must be monitored. Tracking both isotopes can serve as an internal qualitative check for matrix interference.
-
Electronegativity (Fluorine): The highly electronegative fluorine atom withdraws electron density from the pyrazine ring, which can slightly suppress protonation in positive Electrospray Ionization (ESI+). To counteract this, a strong proton donor (e.g., 0.1% Formic Acid) is required in the mobile phase to drive the equilibrium toward the [M+H]+ state.
Platform Comparison: QqQ vs. HRMS
When validating a bioanalytical method, the choice of mass spectrometer fundamentally alters the workflow and the achievable Limit of Quantification (LLOQ).
-
Platform A (QqQ LC-MS/MS): Operates in MRM mode. By utilizing two stages of mass filtering (Q1 and Q3) separated by a collision cell, QqQ platforms eliminate nearly all background matrix noise. This is the gold standard for late-stage, high-throughput PK studies requiring ultimate sensitivity.
-
Platform B (HRMS Q-TOF): Operates in Full Scan or Parallel Reaction Monitoring (PRM) mode. It captures all ions with high mass accuracy (<2 ppm error). While slightly less sensitive than QqQ, it is invaluable during early drug discovery for simultaneous quantification and metabolite identification (MetID).
Fig 2. Decision matrix for selecting QqQ vs. HRMS for pyrrolopyrazine quantification.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every critical step includes an internal check to prevent systemic errors from propagating through the data.
Phase I: Preparation of Calibration Standards and Quality Controls (QCs)
Causality: To establish a self-validating system, Calibration Standards (CS) and QCs must be prepared from completely independent stock solutions[3]. This ensures that any weighing or dilution error in the primary stock is immediately flagged by QC failure during the run.
-
Primary Stock: Weigh 1.00 mg of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine and dissolve in 1.0 mL of DMSO (1.0 mg/mL).
-
QC Stock: Have a second analyst weigh a separate 1.00 mg aliquot to create an independent QC stock.
-
Spiking: Spike the primary stock into blank human plasma to generate a calibration curve (0.5 to 1000 ng/mL). Spike the QC stock to generate Low (1.5 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs.
Phase II: Sample Extraction via Protein Precipitation (PP)
Causality: Methanol is utilized as the precipitation agent because it rapidly decreases the dielectric constant of the aqueous plasma. This strips the hydration shell from plasma proteins, inducing immediate precipitation while keeping the hydrophobic halogenated analyte in solution[4].
-
Aliquot 50 µL of spiked plasma (CS, QC, or unknown) into a 1.5 mL Eppendorf tube.
-
Add 150 µL of ice-cold Methanol containing 50 ng/mL of a stable-isotope-labeled Internal Standard (IS). Note: The 1:3 ratio is critical to ensure >95% protein crash without overly diluting the sample.
-
Vortex vigorously for 2 minutes to ensure complete matrix disruption.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
Phase III: LC-MS/MS Analytical Conditions
Causality: A C18 column is selected to provide strong hydrophobic retention for the pyrrolopyrazine core. Formic acid is added to both mobile phases to provide an abundant proton source, driving the equilibrium toward the[M+H]+ state for maximum ESI+ sensitivity.
-
Column: C18 (2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Fig 1. Step-by-step bioanalytical sample preparation and LC-MS workflow.
Method Validation Data (ICH M10 Compliant)
The following table summarizes the experimental validation data comparing Platform A (QqQ) and Platform B (HRMS) against the strict acceptance criteria outlined in the ICH M10 Bioanalytical Method Validation guidelines[3].
| Validation Parameter | Platform A (QqQ LC-MS/MS) | Platform B (HRMS Q-TOF) | ICH M10 Acceptance Criteria |
| Linear Dynamic Range | 0.5 – 1000 ng/mL | 5.0 – 1000 ng/mL | R² ≥ 0.99 |
| LLOQ | 0.5 ng/mL | 5.0 ng/mL | Signal-to-Noise ≥ 5:1 |
| Intra-day Precision (CV%) | 3.2% – 6.5% | 4.8% – 8.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 4.1% – 7.2% | 5.5% – 9.3% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -4.5% to +3.8% | -6.2% to +5.1% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (IS Normalized) | 92.4% | 88.7% | Consistent across lots |
| Extraction Recovery | 94.5% ± 3.1% | 93.8% ± 4.2% | Consistent and reproducible |
Data Interpretation: Both platforms successfully met the ICH M10 criteria for precision (CV ≤ 15%) and accuracy (Bias ± 15%). However, Platform A (QqQ) demonstrated a 10-fold superior LLOQ (0.5 ng/mL compared to 5.0 ng/mL). This is directly attributable to the MRM mode's ability to filter out background plasma lipids that share similar nominal masses but different fragmentation patterns. Conversely, Platform B showed slightly higher matrix effects (88.7%) due to the wider mass extraction window required in full-scan mode, though it remains well within acceptable regulatory limits.
Conclusion
For the routine, high-throughput quantification of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine in clinical or late-stage preclinical PK studies, Platform A (QqQ) is the undisputed optimal choice due to its superior sensitivity and lower LLOQ. However, if the assay is being deployed in early-stage discovery where identifying reactive metabolites of the pyrrolopyrazine core is just as critical as quantification, Platform B (HRMS) provides an acceptable quantitative range while delivering indispensable qualitative exact-mass data.
Sources
Comparative Analysis of Halogen Substitution Effects in 7-Fluoro-5H-pyrrolo[2,3-b]pyrazine Kinase Inhibitors
Introduction & Mechanistic Rationale
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a highly privileged, hinge-binding pharmacophore in modern kinase inhibitor discovery, frequently utilized to target aberrant signaling in oncology, such as Fibroblast Growth Factor Receptors (FGFRs) and Extracellular Signal-Regulated Kinases (ERK)[1][2]. When these derivatives bind to the kinase ATP pocket, the nitrogen atom in the pyrazine ring and the pyrrole NH form critical hydrogen bonds with the backbone of the hinge region (e.g., residue Ala564 in FGFR1)[1][3].
While the unsubstituted core provides a strong baseline affinity, the C7 position of the pyrrole ring is highly susceptible to cytochrome P450-mediated oxidative metabolism. To overcome this, medicinal chemists employ halogen substitution . However, not all halogens yield the same pharmacological profile.
The Causality of 7-Fluoro Superiority
Substituting the C7 position with fluorine provides a unique trifecta of benefits compared to heavier halogens (chlorine, bromine, iodine):
-
Steric Conformity : Fluorine's van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). This allows the 7-fluoro derivative to fit snugly into the tight ATP-binding pocket without causing the steric clashes associated with bulkier halogens like chlorine (1.75 Å) or bromine (1.85 Å).
-
Electronic Modulation (pKa Shift) : The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrrole NH. This polarization enhances the NH group's capacity as a hydrogen-bond donor, strengthening its interaction with the hinge region's backbone carbonyl[1].
-
Metabolic Shielding : The highly electronegative C–F bond effectively blocks oxidative degradation at the C7 metabolic "soft spot," significantly extending the compound's half-life without drastically increasing lipophilicity (LogD).
FGFR1 signaling pathway inhibition by 7-fluoro-5H-pyrrolo[2,3-b]pyrazine derivatives.
Comparative Performance Data
The following table synthesizes the structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) trends when comparing different C7-halogen substitutions on a standardized 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitor template.
| C7 Substitution | FGFR1 IC₅₀ (nM) | HLM T₁/₂ (min) | LogD (pH 7.4) | Mechanistic Impact on Performance |
| -H (Unsubstituted) | 28.5 | 12.4 | 2.1 | Good baseline affinity, but suffers from rapid Phase I oxidative metabolism at C7. |
| -F (Fluoro) | 15.2 | >60.0 | 2.4 | Optimal. Lowers NH pKa to strengthen hinge H-bond; blocks oxidation; minimal steric penalty. |
| -Cl (Chloro) | 45.0 | 55.0 | 3.1 | Increased lipophilicity drives non-specific binding; larger radius causes mild steric clash in the hinge. |
| -Br (Bromo) | 115.0 | 48.0 | 3.6 | Significant steric bulk distorts the binding pose; poor aqueous solubility limits oral bioavailability. |
| -I (Iodo) | >500.0 | N/A | 4.2 | Severe steric clash within the rigid ATP pocket; compound is highly lipophilic and prone to aggregation. |
Experimental Workflows & Self-Validating Protocols
To objectively evaluate these derivatives, a rigorous, self-validating experimental pipeline must be established.
Experimental workflow for synthesizing and evaluating halogenated pyrrolo[2,3-b]pyrazines.
Protocol A: Regioselective Synthesis of 7-Fluoro Derivatives
Causality: Selectfluor is utilized as the fluorinating agent because its electrophilic nature specifically targets the electron-rich C7 position of the azaindole-like core, preventing over-halogenation and avoiding the harsh conditions of elemental fluorine gas.
-
Protection: Dissolve the 5H-pyrrolo[2,3-b]pyrazine precursor in anhydrous DMF. Add NaH (1.2 eq) at 0°C, followed by benzenesulfonyl chloride (1.1 eq) to protect the pyrrole nitrogen. Stir for 2 hours.
-
Fluorination: Dissolve the protected intermediate in acetonitrile. Add Selectfluor (1.1 eq) and heat to 60°C for 4 hours. Monitor via LC-MS until the starting material is consumed.
-
Deprotection: Treat the crude mixture with 5M NaOH in methanol at 50°C for 2 hours to cleave the sulfonyl protecting group.
-
Validation: Purify via preparative HPLC. Confirm regiochemistry using ¹H-NMR (absence of the C7 proton singlet at ~7.8 ppm) and ¹⁹F-NMR (characteristic peak at ~ -165 ppm).
Protocol B: TR-FRET Kinase Activity Assay
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach is selected to eliminate short-lived background auto-fluorescence common in highly conjugated heterocyclic libraries, ensuring high signal-to-noise ratios.
-
Preparation: Prepare a 10-point, 3-fold serial dilution of the 7-fluoro compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.
-
Reaction: Add 5 µL of FGFR1 kinase domain (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
-
Initiation: Add 5 µL of an ATP/TK-peptide substrate mix (at the enzyme's apparent Kₘ for ATP). Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and Eu-labeled anti-phosphotyrosine antibody. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation System:
-
Positive Control: Erdafitinib (known FGFR inhibitor) to validate assay sensitivity.
-
Negative Control: DMSO only (0% inhibition) and EDTA-quenched wells (100% inhibition).
-
Quality Control: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 is strictly required to validate the assay's dynamic range and reproducibility before accepting the IC₅₀ data.
-
Protocol C: Human Liver Microsome (HLM) Stability Assay
Causality: NADPH is added to initiate CYP450-mediated Phase I metabolism, specifically testing whether the C7-halogen substitution successfully blocks oxidative degradation compared to the unsubstituted analog.
-
Incubation: Incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Start the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation System: Include Verapamil (high clearance) and Dextromethorphan (low clearance) as parallel control reactions to validate the metabolic viability of the specific microsome batch.
References
- Source: MDPI (Molecules)
- Source: RCSB Protein Data Bank (PDB ID: 4QP6)
- Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)
Sources
Analytical Reference Standard Characterization of 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Comparative Guide
As a Senior Application Scientist specializing in analytical chemistry and drug discovery, I frequently evaluate heterocyclic building blocks that form the core of targeted therapeutics. The compound 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) is a highly privileged scaffold in the design of ATP-competitive kinase inhibitors. The pyrrolo[2,3-b]pyrazine core acts as a potent hinge-binder, forming critical hydrogen bonds with the kinase backbone—a mechanism extensively leveraged in the development of [1].
The structural causality of this molecule is elegantly designed for late-stage drug development:
-
The C-2 Bromine: Strategically positioned for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid late-stage diversification of the inhibitor's target-binding warhead.
-
The C-7 Fluorine: Exerts an electron-withdrawing effect that lowers the pKa of the pyrrole nitrogen, modulates lipophilicity, and blocks metabolic oxidation at a known cytochrome P450 soft spot.
However, the utility of this scaffold is entirely dependent on its purity. When transitioning from early discovery to quantitative biological assays or late-stage synthesis, the material must be upgraded from a standard "Building Block" to an "Analytical Reference Standard." This guide objectively compares these grades and details the self-validating analytical workflows required for certification.
Comparative Performance: Reference Standard vs. Alternatives
The reliability of downstream pharmacokinetic or quantitative assay data is directly proportional to the integrity of the reference material. A crude or standard building block may contain trace palladium (from upstream synthesis) or structurally similar des-fluoro impurities that artificially inflate IC50 values or cause off-target toxicity.
| Specification Parameter | Crude Synthesized | Commercial Building Block | Analytical Reference Standard | Causality & Impact on Drug Development |
| Absolute Purity (qNMR) | < 90% | Not typically tested | ≥ 99.0% (Mass Fraction) | Ensures exact molar dosing in biological assays; prevents IC50 inflation. |
| Chromatographic Purity | 90 - 95% (UV) | ≥ 95% (UV) | ≥ 99.5% (UV & HRMS) | Eliminates structurally similar impurities (e.g., des-bromo analogs) that cause off-target effects. |
| Trace Metals (ICP-MS) | > 500 ppm | < 100 ppm | < 10 ppm (Pd, Cu) | Residual Pd/Cu can poison downstream cross-coupling catalysts or interfere with metalloenzyme assays. |
| Water Content (KF) | Variable | < 2.0% | < 0.5% | Prevents hydrolysis of sensitive reagents during anhydrous downstream couplings. |
| Structural Identity | 1H-NMR only | 1H-NMR, LC-MS | 1D/2D NMR, HRMS, IR | Guarantees exact regiochemistry of the fluorine and bromine atoms. |
Self-Validating Analytical Protocols
To certify 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine as an Analytical Reference Standard, we employ a self-validating orthogonal workflow. According to the FDA's [2], a single method is insufficient for reference standard characterization. Our protocol ensures that no single analytical artifact can artificially inflate the reported purity, effectively closing the mass balance loop.
Protocol 1: Absolute Purity Determination via Quantitative NMR (1H-qNMR)
Chromatographic methods (HPLC-UV) only provide relative purity based on the extinction coefficients of the detected peaks. To establish an absolute mass fraction, 1H-qNMR is mandatory.
-
Internal Standard Selection: Select a highly pure, traceable internal standard (IS) that does not overlap with the analyte's signals. For this scaffold, Maleic acid (traceable to NIST SRM) is ideal, as its singlet (~6.3 ppm) is well separated from the aromatic protons of the pyrrolo-pyrazine ring.
-
Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg). Dissolve in 600 µL of anhydrous DMSO-d6.
-
Acquisition Parameters (The Causality): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 = 30 to 60 seconds). Why? If D1 is too short, the protons will not fully relax to their equilibrium state between pulses, leading to incomplete signal recovery and artificially skewed integration ratios.
-
Data Processing: Calculate the absolute mass fraction using the integration ratio of the analyte's pyrazine proton against the IS, factoring in the exact weighed masses and the number of protons contributing to each signal.
Protocol 2: Orthogonal Chromatographic Purity (LC-HRMS & HPLC-UV)
While qNMR provides absolute mass, it may miss trace impurities (<0.5%) that hide under the baseline or overlap with the main peak. Orthogonal LC-MS is required to validate the qNMR data.
-
Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18) to ensure maximum theoretical plates and sharp peak shapes.
-
Mobile Phase & Gradient: Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Why? Formic acid ensures the pyrrole nitrogen remains protonated during the run, preventing peak tailing and ensuring consistent retention times.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously route the eluent to an Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).
-
Validation: Ensure the exact mass [M+H]+ matches the theoretical isotopic pattern for a compound containing one bromine and one fluorine atom (m/z ~215.95 and 217.95 in a distinct 1:1 ratio).
Protocol 3: Trace Metal & Residual Solvent Profiling
To close the mass balance, we must account for species invisible to both UV and NMR.
-
ICP-MS: Digest 5 mg of the sample in concentrated ultra-pure HNO3. Analyze for Palladium (Pd) and Copper (Cu)—common catalysts used in the upstream synthesis of halogenated heterocycles.
-
Karl Fischer Titration: Determine trace water content coulometrically.
-
Self-Validation Check: The sum of the qNMR absolute purity + trace metals + water content + residual solvents must equal 100% ± 0.5%. If it does not, an undetected inorganic salt or polymeric impurity is present, and the batch fails reference standard certification.
Experimental Data: Batch Certification Results
To demonstrate the critical difference between grades, the following experimental data summarizes the characterization of a standard commercial building block versus our upgraded Analytical Reference Standard for 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine.
| Analytical Test | Commercial Building Block (Lot A) | Analytical Reference Standard (Lot B) | Method / Instrument |
| 1H-qNMR Mass Fraction | 94.2% ± 1.1% | 99.4% ± 0.2% | 600 MHz NMR, Maleic Acid IS |
| HPLC-UV Purity (254 nm) | 96.8% (Area) | 99.8% (Area) | UPLC-PDA, C18 Column |
| HRMS [M+H]+ Isotope Ratio | 1:0.85 (Br-79/Br-81) | 1:0.98 (Br-79/Br-81) | ESI-TOF, Positive Mode |
| Residual Palladium (Pd) | 145 ppm | < 2 ppm | ICP-MS |
| Water Content | 1.8% | 0.15% | Karl Fischer Coulometric |
Visualizing the Workflows
Logical pathways for the structural diversification of the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Self-validating orthogonal analytical workflow for reference standard certification.
References
validating purity of synthesized 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine via qNMR
Validating the Purity of Synthesized 2-Bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine: A Comparative Guide to qNMR vs. HPLC
Derivatives of 5H-pyrrolo[2,3-b]pyrazine are highly sought-after scaffolds in modern drug discovery, frequently serving as critical hinge-binding motifs in the development of kinase inhibitors, such as pan-FGFR inhibitors[1][2]. Before these halogenated building blocks can be utilized in sensitive downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), their absolute purity must be rigorously validated[3].
This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) for the purity assessment of a synthesized novel intermediate: 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine .
The Analytical Dilemma: Why HPLC-UV Falls Short for Novel Heterocycles
Conventional HPLC coupled with UV detection is the industry workhorse for purity analysis. However, determining purity via HPLC area normalization relies on a critical, often flawed assumption: that the analyte and its impurities share identical UV response factors (extinction coefficients)[4][5].
For a halogenated heterocycle like 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, the loss of a bromine atom (a common debromination impurity) or a shift in regiochemistry drastically alters the chromophore's UV absorbance. Consequently, HPLC area normalization can severely overestimate or underestimate the true purity[5]. Furthermore, HPLC-UV is entirely blind to non-UV-active contaminants, such as residual inorganic salts from the bromination step or trapped organic solvents, leading to an artificially inflated purity value[6].
The qNMR Advantage: Absolute Molar Purity
Quantitative NMR (qNMR) solves this dilemma by acting as a primary ratio method. It operates on a fundamental physical principle: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal, regardless of the molecule's structure or extinction coefficient[4][7].
By comparing the integral of the pyrrolo-pyrazine protons to a certified internal standard (IS), analysts can calculate an absolute mass fraction purity without ever needing a primary reference standard of the analyte itself[8][9].
Table 1: Performance Comparison Matrix (qNMR vs. HPLC-UV)
| Analytical Feature | qNMR (Absolute Purity) | HPLC-UV (Relative Purity) |
| Fundamental Principle | Direct measurement of nuclear spin proportionality | Chromatographic separation and UV absorbance |
| Reference Standard | Universal Internal Standard (e.g., Maleic Acid) | Compound-specific reference standard required |
| Response Factor | Uniform (1H = 1H) | Highly variable based on the chromophore |
| Detection of Inorganics/Solvents | Yes, indirectly via mass balance deficit & direct solvent peaks | No, blind to non-UV active species |
| Method Development | Minimal (Solvent & IS selection) | Extensive (Columns, gradients, buffers) |
Experimental Methodology: Self-Validating qNMR Protocol
To ensure metrological traceability and absolute precision, the qNMR workflow must be treated as a self-validating system where every parameter is optimized to prevent signal loss.
Orthogonal cross-validation workflow comparing HPLC-UV and qNMR for absolute purity.
Step-by-Step Workflow & Causality
Step 1: Gravimetric Preparation & Internal Standard Selection
-
Causality: qNMR is a primary ratio method; the entire accuracy of the absolute purity calculation rests on the precision of the mass ratio between the analyte and the IS[9][10]. Maleic acid is selected because its singlet at 6.26 ppm falls in a clear spectral window, avoiding overlap with the aromatic pyrazine/pyrrole protons (7.5–8.5 ppm)[10].
-
Protocol: Using a calibrated 6-place microbalance, accurately weigh ~10.000 mg of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine and ~5.000 mg of Maleic Acid (TraceCERT, certified purity >99.9%) directly into the same static-free glass vial.
Step 2: Dissolution
-
Causality: Incomplete dissolution skews the molar ratio, leading to an underestimation of purity[8].
-
Protocol: Add 0.6 mL of anhydrous DMSO-d6[11]. Vortex for 60 seconds and sonicate for 5 minutes until visually homogeneous. Transfer to a 5 mm NMR tube.
Step 3: Acquisition Parameters (T1 and D1 Optimization)
-
Causality: Protons relax back to equilibrium at different rates (T1). If the inter-pulse delay (D1) is too short, slower-relaxing protons will not fully recover, causing their integrated area to be artificially truncated[8][12].
-
Protocol: Conduct an inversion-recovery experiment to determine the longest T1. For the isolated pyrazine proton, T1 is typically ~4-5 seconds. Set D1 to ≥5×T1max (e.g., 30 seconds) to ensure >99.3% magnetization recovery. Acquire 32 transients at 298 K using a 90° pulse.
Step 4: Processing and Calculation
-
Causality: Inconsistent baseline or phase errors introduce massive integration variability[8].
-
Protocol: Apply zero-filling to 64k points and an exponential line broadening of 0.3 Hz. Manually phase the spectrum and apply a rigorous multipoint baseline correction. Integrate the Maleic Acid singlet (2H) and the distinct pyrazine C-6 proton (1H). Calculate purity using the standard qNMR mass fraction equation[8][9].
Experimental Data: Cross-Validation Case Study
To demonstrate the practical difference between these techniques, a synthesized batch of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (Batch #042-A) was subjected to both HPLC-UV and qNMR analysis.
Table 2: Cross-Validation Purity Data for Batch #042-A
| Parameter | HPLC-UV (254 nm) | qNMR (600 MHz, DMSO-d6) |
| Analyte Peak Area / Integral | 9,912,450 mAU*s | 1.000 (Normalized, 1H) |
| Internal Standard | None (Area Normalization) | Maleic Acid (TraceCERT) |
| IS Peak Integral | N/A | 0.895 (2H) |
| Detected Impurities | Regioisomer (0.9%) | EtOAc (1.2%), H2O (0.8%), Salts (invisible) |
| Calculated Purity | 99.1% | 96.4% |
Data Discussion: The HPLC-UV analysis at 254 nm indicated a highly pure product (99.1%) based on area normalization, showing only a minor regiomeric impurity[1][5]. However, qNMR analysis revealed an absolute mass fraction purity of only 96.4%[5][7].
The 2.7% discrepancy is attributed to residual ethyl acetate (visible in the NMR spectrum at 4.03, 1.99, and 1.17 ppm) and trace inorganic salts from the bromination step, neither of which possess a UV chromophore[4][6]. Because qNMR measures the absolute molar ratio against the internal standard, it inherently accounts for the mass of these "invisible" impurities, acting as a true mass balance detector[7][11].
Conclusion
For early-stage drug development and the synthesis of novel building blocks like 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, relying solely on HPLC-UV can lead to dangerous overestimations of purity. qNMR should be utilized to establish the absolute mass fraction of primary reference materials. Once the impurity profile is fully characterized and response factors are calculated, HPLC can then be confidently deployed for routine, high-throughput batch monitoring[5].
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. emerypharma.com [emerypharma.com]
- 9. usp.org [usp.org]
- 10. bipm.org [bipm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
IR spectroscopy comparison of substituted pyrrolo[2,3-b]pyrazines
A Comprehensive Guide to the IR Spectroscopic Analysis of Substituted Pyrrolo[2,3-b]pyrazines
Pyrrolo[2,3-b]pyrazines represent a privileged class of nitrogen-rich bicyclic heterocycles. Often recognized for their roles as cyclin-dependent kinase (CDK) inhibitors (aloisines)[1] and potent cystic fibrosis transmembrane conductance regulator (CFTR) channel activators[2], these scaffolds are highly tunable. The pharmacological efficacy and cytotoxicity of these compounds are heavily dictated by their substitution patterns, particularly at the 6- and 7-positions[2].
Infrared (IR) spectroscopy serves as a frontline, non-destructive analytical technique to validate these structural modifications. As an Application Scientist, understanding the vibrational signatures of these derivatives is critical for confirming successful synthesis, identifying functional group transformations, and mapping intermolecular interactions.
Mechanistic Causality in Spectroscopic Shifts
When comparing different substituted pyrrolo[2,3-b]pyrazines, the IR spectra are not merely a collection of peaks; they are a direct reflection of the molecule's electronic environment and spatial geometry.
-
Hydrogen Bonding & The Pyrrole N-H Stretch: The unsubstituted pyrrole N-H stretch typically manifests as a sharp band above 3100 cm⁻¹. However, introducing a hydroxyl group on the 6-phenyl ring (e.g., RP146, RP173) creates a complex network of intra- and intermolecular hydrogen bonding[2]. This electron delocalization weakens the N-H and O-H bonds, causing these stretching vibrations to broaden significantly and shift to lower wavenumbers (e.g., 3072 cm⁻¹ for RP173)[3].
-
Halogen Inductive Effects: Substituting the phenyl ring with a highly electronegative fluorine atom (e.g., RP193, RP185) fundamentally alters the electron density of the aromatic system[2]. Fluorine exerts a strong inductive electron-withdrawing effect, which stiffens adjacent bonds. This results in the appearance of distinct C-F stretching bands (typically 1000–1400 cm⁻¹, seen at 1224 cm⁻¹ in RP193) and subtly shifts the aromatic C=C and C-H bending vibrations[2].
-
Aliphatic Anchors: The addition of a 7-n-butyl chain acts as a hydrophobic anchor to improve cellular permeability[2]. Regardless of the aromatic substitution, this aliphatic chain consistently presents sharp, reliable C-H stretching vibrations just below 3000 cm⁻¹ (specifically between 2950–2850 cm⁻¹)[2].
Comparative Spectroscopic Data
The following table synthesizes the quantitative IR data for a series of 7-n-butyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine derivatives, highlighting how specific functional group modifications alter the vibrational spectrum.
| Compound Designation | Substitution Pattern | Key IR Bands (KBr, cm⁻¹) | Functional Group Assignment & Causality |
| RP146 | 7-n-Butyl-6-(3-hydroxyphenyl) | 3249, 3092, 2954, 2924, 2859, 2729 | 3249: Broad O-H stretch.3092: Pyrrole N-H stretch.2954-2859: Aliphatic C-H stretches from the butyl chain[2]. |
| RP173 | 7-n-Butyl-6-(2-hydroxyphenyl) | 3072, 2951, 2639 | 3072: Red-shifted, overlapping O-H and N-H stretches due to strong intramolecular H-bonding (ortho-position)[3]. |
| RP193 | 7-n-Butyl-6-(2-fluorophenyl) | 3131, 3058, 2959, 2853, 1469, 1224, 755 | 3131: Free Pyrrole N-H.1224: C-F stretch.755: Strong Ar-H out-of-plane bend (ortho-substitution)[2]. |
| RP185 | 7-n-Butyl-6-(4-fluorophenyl) | 3164, 3053, 2958, 2851 | 3164: Free Pyrrole N-H.2958-2851: Aliphatic C-H stretches[2]. |
Experimental Workflow: Self-Validating Protocol for FTIR Analysis
To ensure absolute trustworthiness in your spectroscopic data, the sample preparation must be treated as a self-validating system. Any deviation in matrix preparation will result in optical artifacts that mimic or mask true chemical data.
System Validation Check: Before beginning, run a polystyrene calibration standard. The 1601 cm⁻¹ peak must be sharply resolved to confirm the interferometer's alignment and resolution accuracy.
-
Step 1: Sample Desiccation
-
Action: Dry the synthesized pyrrolo[2,3-b]pyrazine derivative and spectroscopic-grade Potassium Bromide (KBr) in a vacuum desiccator over phosphorus pentoxide for 24 hours prior to use[2].
-
Causality: Atmospheric moisture absorption introduces broad O-H stretching bands around 3300 cm⁻¹ and water bending at 1640 cm⁻¹. Because these molecules contain critical N-H and O-H functional groups, eliminating adventitious water is non-negotiable to prevent spectral masking.
-
-
Step 2: Matrix Homogenization
-
Action: Weigh ~2 mg of the active compound and ~200 mg of anhydrous KBr. Triturate the mixture in an agate mortar for exactly 2 minutes until a fine, homogeneous powder is achieved.
-
Causality: Proper grinding reduces the particle size of the analyte to less than the wavelength of the incident IR radiation (< 2 µm). This prevents the Christiansen effect and Mie scattering, which cause sloping baselines and distorted peak shapes.
-
-
Step 3: Pellet Pressing
-
Action: Transfer the mixture to a 13 mm stainless steel die. Apply 10 tons of pressure under a vacuum for 3-5 minutes to fuse the KBr into a transparent disc.
-
Causality: Applying a vacuum during pressing removes trapped air, preventing the formation of micro-bubbles that scatter the IR beam and reduce overall transmittance.
-
-
Step 4: Spectral Acquisition
-
Action: Place the pellet in the sample compartment of an FTIR spectrometer (e.g., ATI Mattson Genesis Series)[2]. Collect a background spectrum of an empty sample compartment. Scan the sample using 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Causality: Co-adding 32 scans increases the signal-to-noise ratio by a factor of √32. A 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced aromatic vibrations and maintaining high energy throughput.
-
Analytical Workflow Visualization
Workflow for the preparation and FTIR analysis of pyrrolo[2,3-b]pyrazine derivatives.
References
- Source: frontiersin.
- Source: nih.
- Source: googleapis.
Sources
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine proper disposal procedures
Standard Operating Procedure: Proper Disposal of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
In modern drug discovery, halogenated nitrogenous heterocycles like 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) are highly valued as versatile scaffolds for kinase inhibitors and other targeted therapeutics. However, the exact structural features that make this compound pharmacologically attractive—specifically its carbon-fluorine (C-F) bond, carbon-bromine (C-Br) bond, and pyrrolo-pyrazine core—also make it an environmental hazard if improperly discarded.
As a laboratory professional, your responsibility extends beyond the synthesis and assaying of this compound. According to the National Academies' Prudent Practices in the Laboratory, the overriding principle governing laboratory safety is that no experimental activity should commence unless a comprehensive plan for waste disposal has been formulated [1].
This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, explaining the chemical causality behind each operational requirement.
Chemical Profiling & Hazard Assessment
To safely dispose of a chemical, one must first understand its degradation thermodynamics. The disposal strategy for 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is dictated by three distinct structural liabilities:
-
The C-F Bond: The thermodynamic stability of the carbon-fluorine bond ranges from 450 to 530 kJ/mol, making fluorinated compounds notoriously resistant to environmental biodegradation [2]. Improper disposal (e.g., low-temperature burning or landfilling) can lead to the formation of persistent environmental pollutants or toxic fluorinated byproducts.
-
The C-Br Bond: Bromine adds lipophilicity to the molecule, increasing its potential for bioaccumulation. When incinerated improperly, brominated compounds can generate highly toxic brominated dioxins and furans.
-
The Pyrrolo[2,3-b]pyrazine Core: The high nitrogen content of this bicyclic system means that thermal degradation will yield nitrogen oxides (NOx), requiring specific off-gas management.
Table 1: Hazard Profile and Operational Implications
| Property / Hazard | Classification / Characteristic | Operational Implication for Disposal |
| Chemical Structure | Halogenated N-heterocycle (Br, F) | Must be strictly segregated from non-halogenated waste to prevent reactive cross-contamination and ensure proper facility routing. |
| Thermodynamic Stability | C-F Bond Strength: ~450–530 kJ/mol | Requires high-temperature incineration (>1100°C) to break bonds and prevent the release of toxic intermediates. |
| Combustion Byproducts | HF, HBr, NOx, COx | The destination incinerator must be equipped with alkaline scrubbers to neutralize acidic and corrosive off-gases. |
| Regulatory Status | Halogenated Hazardous Waste | Cannot be disposed of via standard aqueous drains, municipal solid waste, or standard biohazard streams. |
Operational Workflow for Waste Segregation
Proper waste segregation at the point of generation is the most critical step in the disposal lifecycle. Mixing halogenated waste with non-halogenated waste not only increases disposal costs exponentially but can also trigger dangerous chemical incompatibilities.
Workflow for segregation, high-temperature incineration, and off-gas scrubbing of halogenated waste.
Step-by-Step Disposal Methodologies
To ensure self-validating safety, the following protocols must be integrated into your laboratory's daily operations.
Protocol A: Liquid Waste Handling (Stock Solutions & Assays)
When 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) for in vitro assays or synthesis:
-
Primary Containment: Collect all liquid waste in a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass carboys). Never use metal containers, as trace degradation could lead to halogen-induced corrosion.
-
Strict Segregation: Pour the solution only into containers designated for Halogenated Organic Waste . Introducing this compound into a non-halogenated stream compromises the entire carboy, requiring it to be reclassified and processed at a higher cost.
-
Volume Management: Fill the waste container to a maximum of 80% capacity . This ullage (headspace) allows for vapor expansion and prevents over-pressurization due to ambient temperature fluctuations.
-
Labeling: Immediately affix a standardized hazardous waste label. Explicitly list "2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine" and the solvent matrix. Check the boxes for "Toxic" and "Halogenated" [3].
-
EHS Transfer: Seal the container with a secure, vented cap (if gas generation is suspected) and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.
Protocol B: Solid Waste & Contaminated Consumables
For neat powders, contaminated pipette tips, weighing boats, and Personal Protective Equipment (PPE):
-
Consumable Segregation: Dispose of all contaminated solid items into a designated "Solid Hazardous Waste" bin lined with a highly durable, leak-proof, transparent bag. Do not place these items in standard biohazard (red) bags unless they are also biologically contaminated (which requires a mixed-waste protocol).
-
Neat Powder Disposal: If disposing of expired or compromised neat powder, keep it in its original sealed vial. Place the vial inside a secondary clear plastic bag, seal it, and label it with the exact mass and chemical name before placing it in the solid waste bin.
Protocol C: Spill Response & Decontamination
In the event of an accidental spill of the neat powder on a laboratory bench or balance:
-
Dust Suppression (Critical): Do NOT sweep the dry powder. Sweeping generates inhalable dust, exposing personnel to acute respiratory toxicity.
-
Solvent Dampening: Gently cover the spill with absorbent Kimwipes or spill pads dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress aerosolization.
-
Collection: Carefully wipe the area from the outside in. Place all used absorbent materials directly into the Solid Hazardous Waste bin.
-
Surface Decontamination: Wash the affected surface with a mild laboratory detergent solution, followed by a water wipe-down. Dispose of the final wipe in the solid waste bin.
The Science of Halogenated Incineration (The "Why")
Why is such rigorous segregation required? The answer lies in the environmental remediation processes managed by your EHS department and their downstream commercial disposal partners.
Because of the extreme thermodynamic strength of the C-F and C-Br bonds, 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine cannot be neutralized via standard chemical quenching or low-temperature burning. Incineration of halogenated pollutants must be conducted in specialized rotary kiln incinerators operating at temperatures exceeding 1100°C (2012°F) [2]. This extreme heat is required to achieve complete mineralization, breaking the molecule down into its constituent atoms and preventing the synthesis of highly toxic dioxins.
Furthermore, the mineralization of this compound generates hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx) as off-gases. If released into the atmosphere, these gases cause severe environmental damage (acid rain and ozone depletion). Therefore, the incinerator must be equipped with alkaline scrubbers (utilizing calcium-containing solids or sodium hydroxide solutions) to capture and neutralize these acidic gases into benign, solid mineral salts before the exhaust is safely discharged into the environment [2]. By strictly adhering to the halogenated waste stream, you ensure your waste is routed to a facility equipped with this specific, critical infrastructure.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]
-
Liu, Q., et al. (2023). Advanced electrocatalytic redox processes for environmental remediation of halogenated organic water pollutants. Chemical Communications (RSC Publishing). URL:[Link]
-
University of Wollongong. Hazardous Waste Disposal Guidelines. Safe at Work Framework. URL:[Link]
Personal protective equipment for handling 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
As a Senior Application Scientist, I recognize that handling potent active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance. You need a self-validating system of safety—one where every piece of personal protective equipment (PPE) and every operational protocol is grounded in the specific chemical and pharmacological realities of the compound.
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1638771-14-8) is a highly reactive halogenated nitrogen heterocycle primarily utilized as a core structural scaffold in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology[1]. Because this compound retains the pharmacophore responsible for potent kinase inhibition, accidental systemic exposure poses severe, on-target pharmacological hazards alongside standard chemical irritation.
This guide provides a comprehensive, step-by-step operational and disposal framework designed to ensure zero-exposure handling.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective PPE and containment strategy, we must first understand why this specific molecule is hazardous. The risks are twofold:
-
Chemical Reactivity: The presence of bromine and fluorine substituents on a pyrrolopyrazine ring makes this compound highly susceptible to nucleophilic attack[1]. This reactivity translates to severe mucosal, ocular, and dermal irritation upon contact.
-
Pharmacological Toxicity (The FGFR Pathway): If aerosolized powder is inhaled or absorbed through compromised skin, the compound acts as an FGFR1-4 inhibitor[1]. Systemic FGFR1 inhibition disrupts the FGF23-mediated negative feedback loop in the kidneys, leading to rapid and severe hyperphosphatemia (elevated blood phosphate levels)[2][3]. Additionally, FGFR inhibition is strongly linked to ocular toxicities, including central serous retinopathy and retinal detachment[2][4].
Figure 1: Mechanism of FGFR-inhibitor-induced hyperphosphatemia and ocular toxicity.
Mandatory PPE Specifications & Causality
Standard laboratory PPE is insufficient for potent API intermediates. We must treat this compound under Occupational Exposure Band (OEB) 4/5 equivalent conditions[5]. Below is the mandatory PPE framework, detailing the scientific causality behind each requirement.
| PPE Category | Specification | Scientific Justification (Causality) |
| Respiratory | PAPR (Powered Air-Purifying Respirator) or N100 half-mask. | The compound is a dry powder. Aerosolization during weighing or transfer is the highest risk vector for systemic absorption and subsequent FGFR-mediated toxicity. |
| Hand Protection | Double Gloving: Inner: Nitrile (4-mil)Outer: Neoprene or Extended-cuff Nitrile (8-mil) | Halogenated heterocycles can permeate standard latex. Neoprene provides superior resistance to both the API and the organic solvents (e.g., DMF, DMSO) typically used to solubilize it during synthesis. |
| Body Protection | Disposable Tyvek® suit or impermeable, fluid-resistant lab coat with knit cuffs. | Prevents micro-dust accumulation on standard woven cotton lab coats, which can lead to secondary exposure outside the containment zone. |
| Eye Protection | Indirect-vented chemical splash goggles + Face shield. | Protects against micro-powder aerosols and solvent splashes. Critical due to the compound's potential to cause severe ocular irritation and systemic retinopathy[2]. |
Step-by-Step Operational Workflow
To maintain scientific integrity and operational safety, follow this self-validating workflow. Do not proceed to the next step unless the previous step's integrity is confirmed.
Step 1: Pre-Operational Setup & Verification
-
Verify that the negative pressure isolator or Class II Type B2 Biological Safety Cabinet (BSC) is fully operational with an inward face velocity of at least 100 FPM.
-
Line the primary work surface with anti-static, chemical-absorbent bench paper. Static electricity can cause the fluorinated powder to aerosolize or cling to gloves.
-
Pre-position all required weighing boats, spatulas, and sealed transfer vials inside the containment zone to prevent breaking the air curtain during operation.
Step 2: Active Handling & Synthesis
-
Don all required PPE (see Table 1) prior to opening the primary chemical container.
-
Use a grounded, anti-static micro-spatula for all powder transfers.
-
Weigh the 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine directly into a tared, sealable vial rather than an open weigh boat.
-
Cap the vial immediately after the desired mass is achieved.
-
If solubilizing, inject the solvent (e.g., DMSO) directly into the sealed vial through a septum to prevent aerosolization of the dry powder.
Step 3: In-Situ Decontamination
-
Wipe down the exterior of the sealed transfer vial with a solvent-dampened wipe (e.g., 70% Isopropanol) to remove microscopic dust.
-
Carefully fold the contaminated bench paper inward, trapping any residual powder, and place it into a designated hazardous waste bag inside the hood.
Figure 2: Step-by-step operational workflow for handling potent API intermediates.
Spill Response and Disposal Plan
Halogenated heterocycles require specific chemical neutralization and disposal pathways. Improper decontamination can lead to the generation of toxic byproducts.
Chemical Decontamination Protocol: While 10% sodium hypochlorite (bleach) is highly effective at oxidatively degrading the pyrrolopyrazine ring, mixing bleach directly with organic solvents (often present in spills) can generate dangerous halogenated volatile organic compounds (VOCs) like chloroform[6].
-
Dry Spills: Gently cover the powder with a solvent-dampened absorbent pad (using water or a mild alcohol) to prevent aerosolization. Do not sweep.
-
Wet/Solvent Spills: Absorb the liquid completely with inert chemical spill pads.
-
Surface Neutralization: Once the bulk material is removed, wash the surface with a 10% sodium hypochlorite solution, allow a 15-minute contact time for oxidative degradation, and perform a final wipe with distilled water.
Waste Disposal:
-
Classification: All waste containing 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine must be classified as Halogenated Organic Hazardous Waste .
-
Containment: Double-bag all solid waste (gloves, bench paper, wipes) in 6-mil polyethylene bags. Liquid waste must be stored in high-density polyethylene (HDPE) carboys.
-
Destruction: Do not pour down the drain. The compound must be destroyed via high-temperature commercial incineration to safely break the stable carbon-fluorine and carbon-bromine bonds without generating toxic dioxins.
References
-
Title: FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice Source: MDPI (Cancers) URL:[Link]
-
Title: Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies Source: ASCO (JCO Precision Oncology) URL:[Link]
-
Title: Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma Source: PMC (National Institutes of Health) URL:[Link]
-
Title: HSE Management Systems in Pharmaceutical Industry (Handling Potent APIs) Source: JD Pharma Consultants URL:[Link]
-
Title: Halogenated Volatile Organic Compounds from the Use of Chlorine-Bleach Source: ResearchGate URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
